2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Description
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Properties
IUPAC Name |
2-(3-bromophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUWVSPCUFTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630567 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-40-6 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural similarity of the benzimidazole core to purine enables these compounds to interact with various biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development and materials science. While specific biological data for this exact compound is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide insights into its potential activities and mechanisms of action.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₁₉H₁₃BrN₂ and a molecular weight of approximately 349.22 g/mol .[3][4] It is characterized by a central benzimidazole core substituted with a 3-bromophenyl group at the 2-position and a phenyl group at the 1-position of the imidazole ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃BrN₂ | [3][4] |
| Molecular Weight | 349.22 g/mol | [3][4] |
| CAS Number | 760212-40-6 | [4] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
| InChI Key | YFUWVSPCUFTGQN-UHFFFAOYSA-N | [3] |
Synthesis
Representative Synthesis Workflow
Caption: A potential two-step synthesis route for the target compound.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-1H-benzo[d]imidazole (A Precursor)
This protocol is for a closely related precursor and is adapted from a continuous flow synthesis method.[5]
Materials:
-
o-Phenylenediamine
-
3-Bromobenzaldehyde
-
Enzyme-electrochemical cascade system (or a suitable oxidizing agent)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
A solution of o-phenylenediamine and 3-bromobenzaldehyde in a suitable solvent is prepared.
-
This mixture is then passed through a continuous flow reactor containing an immobilized enzyme and an electrochemical cell for oxidation. Alternatively, a chemical oxidant can be used in a batch reaction.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 2-(3-bromophenyl)-1H-benzo[d]imidazole as a yellow solid.[5]
Characterization of 2-(3-Bromophenyl)-1H-benzo[d]imidazole:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.07 (s, 1H), 8.38 (s, 1H), 8.20 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 2H), 7.61 – 7.48 (m, 2H), 7.24 (s, 2H).[5]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 150.06, 144.08, 135.46, 132.91, 132.85, 131.68, 129.33, 125.83, 123.44, 122.74, 122.42, 119.54, 111.97.[5]
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₉BrN₂H 273.0022, found 273.0021.[5]
The subsequent N-phenylation could potentially be achieved through a Chan-Lam coupling reaction using phenylboronic acid in the presence of a copper catalyst.
Potential Biological Activity and Applications in Drug Development
While direct experimental data on the anticancer activity of this compound is not available in the reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in many anticancer agents.[6][7] Derivatives have been shown to exert their effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[7]
Anticancer Activity of Related Benzimidazole Derivatives
To provide an indication of the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of some related 2-phenyl-1H-benzimidazole derivatives against various cancer cell lines. It is important to note that these are not the target compound but structurally similar molecules.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 16.38 | [8] |
| 6-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | A549 (Lung) | 39.4 | [9] |
| 2-(5-Chloro-1H-benzoimidazol-2-yl)-phenol | A549 (Lung) | >100 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | A549 (Lung) | 4.47 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | MDA-MB-231 (Breast) | 4.68 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | PC3 (Prostate) | 5.50 µg/mL | [10] |
Potential Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives have been reported to target a variety of signaling pathways implicated in cancer progression. These include:
-
Disruption of Microtubule Polymerization: Similar to other microtubule targeting agents, some benzimidazoles can interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.[7]
-
Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly at the G2/M phase, thereby inhibiting cell proliferation.[7]
-
Inhibition of Kinases: Benzimidazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[9]
Below is a diagram illustrating a simplified EGFR signaling pathway, a common target for benzimidazole-based anticancer agents.
Caption: Simplified EGFR signaling pathway targeted by some benzimidazoles.
Application in Materials Science
Beyond its potential in drug development, this compound and its analogs are utilized in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The benzimidazole core provides thermal and chemical stability, while the phenyl and bromophenyl substituents can be modified to tune the electronic and photophysical properties of the material.
Conclusion
This compound is a versatile compound with potential applications in both drug discovery and materials science. While specific biological data for this exact molecule remains to be published, the extensive research on the benzimidazole scaffold suggests its potential as a lead compound for the development of novel anticancer agents. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a valuable resource for researchers interested in exploring the properties and applications of this and related benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic molecule with significant potential in materials science and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known applications, with a focus on its emerging role in the development of organic light-emitting diodes (OLEDs) and as a scaffold for potential therapeutic agents. All quantitative data is presented in structured tables, and experimental protocols are detailed to facilitate replication and further research.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound featuring a central benzimidazole core. This core is substituted at the 2-position with a 3-bromophenyl group and at the 1-position with a phenyl group.
Systematic IUPAC Name: 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
Synonyms:
-
This compound
-
2-(3-bromophenyl)-1-phenylbenzimidazole
-
1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl-
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 760212-40-6 | [1] |
| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |
| Molecular Weight | 349.23 g/mol | [2] |
| Appearance | White to light gray to light yellow powder/crystal | [2] |
| Melting Point | 123 - 127 °C | [2] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
General Experimental Protocol for Synthesis
This protocol is adapted from established methods for the synthesis of 2-phenylbenzimidazole derivatives.
Reaction Scheme:
Figure 2: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-1,2-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition (Optional): A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a mineral acid (e.g., HCl), can be added to facilitate the cyclization.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) if an acidic solvent was used, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and dried. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectral Data (Predicted and Analogous Compounds)
While specific spectral data for this compound is not publicly available, the following table provides expected characteristic peaks based on the analysis of closely related benzimidazole derivatives.[3][4]
| Spectroscopic Technique | Expected/Analogous Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): ~8.2-7.2 (m, aromatic protons) |
| ¹³C NMR (DMSO-d₆, 75.5 MHz) | δ (ppm): ~155-110 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~750 (Ar-H bend) |
| Mass Spectrometry (ESI-MS) | m/z: 349.0 [M]+, 351.0 [M+2]+ (due to Br isotope) |
Potential Applications
This compound is a molecule of interest in several high-technology and pharmaceutical fields.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
This compound is a key intermediate in the synthesis of advanced materials for OLEDs.[1][5] Its benzimidazole core provides a stable, electron-deficient scaffold, while the phenyl and bromophenyl groups can be further functionalized to tune the electronic and photophysical properties of the final material. The bromine atom serves as a reactive handle for cross-coupling reactions, enabling the synthesis of complex host materials for phosphorescent and fluorescent emitters, as well as materials for electron and hole transport layers.[1][5] High purity of this intermediate is crucial for achieving optimal OLED performance.
Drug Development and Medicinal Chemistry
Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antifungal, and antibacterial properties.[6][7][8][9][10][11] While specific biological data for this compound is limited in the public domain, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. It is considered a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[2] The bromophenyl moiety can participate in halogen bonding and other interactions with biological targets, potentially enhancing binding affinity and efficacy.
Potential Signaling Pathways:
While no specific signaling pathways have been elucidated for this particular compound, other 2-phenylbenzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many benzimidazole derivatives are known to target and inhibit receptor tyrosine kinases such as VEGFR-2, which are crucial for tumor angiogenesis.[12][13]
-
Tubulin Polymerization Inhibition: Some benzimidazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
A hypothetical signaling pathway for a potential anticancer effect is depicted below.
Figure 3: Hypothetical signaling pathway for the anticancer activity of this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile molecule with significant potential in both materials science and drug discovery. Its utility as a building block for high-performance OLED materials is well-recognized. Furthermore, its structural similarity to known bioactive benzimidazoles makes it an attractive scaffold for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action. This guide serves as a foundational resource for researchers and professionals working with this promising compound.
References
- 1. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and materials science. This document details its chemical identity, physicochemical properties, a general synthesis protocol, and potential applications.
Chemical Identity and Nomenclature
The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and databases.
IUPAC Name: 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
Synonyms: A variety of synonyms are used to refer to this compound, reflecting different naming conventions and database entries.
| Synonym | Source/Type |
| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | Common Name |
| 2-(3-bromophenyl)-1-phenylbenzimidazole | Abbreviated Form |
| 1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl- | Index Name |
| 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole | Systematic Name |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |
| Molecular Weight | 349.23 g/mol | [1] |
| Appearance | White to light gray to light yellow powder/crystal | |
| Melting Point | 123 - 127 °C | |
| Purity | ≥ 98% (GC) | |
| CAS Number | 760212-40-6 | [1] |
Synthesis Protocol
General Procedure: One-Pot Synthesis of 2-Aryl-1-Arylmethyl-1H-benzimidazoles
This method involves the reaction of an o-phenylenediamine with two equivalents of an aromatic aldehyde, often in the presence of an acid catalyst.
Materials:
-
N-phenyl-o-phenylenediamine
-
3-Bromobenzaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid, chlorosulfonic acid)[2][3]
-
Solvent (e.g., ethanol, 2-propanol)
-
Dichloromethane
-
Methanol
Experimental Steps:
-
To a solution of N-phenyl-o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or 2-propanol, add 3-bromobenzaldehyde (1 mmol).[3]
-
Add a catalytic amount of an acid catalyst (e.g., 5 mol% of phenylphosphonic acid).
-
The reaction mixture is then stirred at an appropriate temperature (e.g., 80°C) for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Dichloromethane is added to the mixture, and after a few minutes, the precipitated solid is collected.
-
The crude product is then purified by recrystallization from a solvent like methanol or by column chromatography on silica gel to yield the pure this compound.
Logical Relationships and Workflows
Diagram of Synthesis Pathway:
The following diagram illustrates the general synthetic route to 2,1-disubstituted benzimidazoles.
Caption: General synthesis pathway for this compound.
Classification of Synonyms:
The following diagram illustrates the relationship and classification of the different synonyms for the target compound.
Caption: Classification of synonyms for the target compound.
Potential Applications
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas:
-
Pharmaceutical Research: The benzimidazole core is present in numerous FDA-approved drugs. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.
-
Materials Science: Phenyl-substituted benzimidazoles have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the bromo-phenyl group could modulate the electronic and photophysical properties of such materials.
-
Chemical Synthesis: As a functionalized heterocyclic compound, it can be a valuable building block in the synthesis of more complex molecules through cross-coupling reactions involving the bromine atom.
References
The Benzimidazole Core: A Scaffolding Marvel in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Substituted Benzimidazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Since its initial synthesis in the 19th century, the benzimidazole core has given rise to a multitude of clinically significant drugs spanning a remarkable therapeutic breadth, from treating parasitic infections and peptic ulcers to combating cancer and viral diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of substituted benzimidazoles, presenting key data and experimental methodologies for the scientific community.
Historical Milestones in Benzimidazole Research
The journey of benzimidazole from a laboratory curiosity to a pharmacologically significant moiety has been marked by several key discoveries:
-
1872: The first synthesis of a benzimidazole derivative, 2,5- and 2,6-dimethylbenzimidazole, was reported by Hoebrecker through the ring-closure reaction of benzene-1,2-diamine derivatives.
-
1950s: A surge of interest in benzimidazole chemistry was sparked by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the structure of vitamin B12 (cobalamin).
-
1961: The first major therapeutic breakthrough came with the introduction of thiabendazole, the first benzimidazole anthelmintic agent, revolutionizing the treatment of parasitic worm infections.
-
1988: The launch of omeprazole, the first proton pump inhibitor (PPI), marked a paradigm shift in the management of acid-related gastrointestinal disorders.[1] This validated the benzimidazole scaffold as a versatile platform for drug development beyond anti-infective agents.
-
Late 20th and 21st Century: The therapeutic applications of substituted benzimidazoles have continued to expand, with derivatives being investigated and developed as potent anticancer, antiviral, antimicrobial, and antihistaminic agents, among others.[2][3]
Synthetic Strategies and Experimental Protocols
The synthesis of the benzimidazole core is versatile, with the most common and classical method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde, under acidic conditions. This is often referred to as the Phillips-Ladenburg synthesis. Over the years, numerous modifications and novel synthetic routes have been developed to improve yields, introduce diverse substitutions, and employ greener reaction conditions.
Experimental Protocol: Synthesis of Mebendazole (A Representative Anthelmintic)
Mebendazole is a broad-spectrum anthelmintic. Its synthesis typically involves the following key steps:
-
Nitration and Chlorination: The synthesis often starts from commercially available materials that are functionalized to create a substituted o-phenylenediamine precursor.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine to form the o-phenylenediamine.
-
Cyclization to form the Benzimidazole Ring: The o-phenylenediamine is then reacted with a suitable reagent to form the benzimidazole ring.
-
Acylation: The final step involves the addition of the benzoyl group.
A representative synthetic scheme for Mebendazole is as follows:
-
Step 1: Amination of 2,4-dichloronitrobenzene. 2,4-dichloronitrobenzene is reacted with an aminating agent in an organic solvent or water to yield 2-nitro-5-chloroaniline.[4]
-
Step 2: Condensation with Thiophenol. 2-nitro-5-chloroaniline undergoes a condensation reaction with thiophenol in the presence of a base to form 2-nitro-5-thiophenyl aniline.[4]
-
Step 3: Reduction of the Nitro Group. The nitro group of 2-nitro-5-thiophenyl aniline is reduced to an amine to yield 4-thiophenyl-o-phenylenediamine.
-
Step 4: Cyclization with a Carbamate Precursor. The resulting diamine is then cyclized with a methyl (cyanoformyl)carbamate to form the benzimidazole ring with the carbamate side chain.
-
Step 5: Acylation with Benzoyl Chloride. The final step is the acylation of the benzimidazole nitrogen with benzoyl chloride in the presence of a base to yield mebendazole.
Experimental Protocol: Synthesis of Omeprazole (A Representative Proton Pump Inhibitor)
The synthesis of omeprazole, a more complex substituted benzimidazole, involves the coupling of a benzimidazole moiety with a substituted pyridine ring, followed by a controlled oxidation.
Protocol 1: Synthesis of the Thioether Intermediate
-
Materials: 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, sodium hydroxide, ethanol, and water.
-
Procedure:
-
Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.
-
Protocol 2: Oxidation to Omeprazole
-
Materials: The thioether intermediate from Protocol 1, a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid - m-CPBA), and a chlorinated solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to a low temperature (e.g., -10°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled thioether solution. The amount of oxidizing agent must be carefully controlled to avoid over-oxidation to the sulfone byproduct.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be purified by crystallization from a suitable solvent system.
-
Quantitative Data on Biological Activities
The versatility of the benzimidazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for different therapeutic areas.
Table 1: Anticancer Activity of Substituted Benzimidazoles (IC50 Values)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Fluoro aryl benzimidazole | HOS | 1.8 | [5] |
| G361 | 2 | [5] | ||
| MCF-7 | 2.8 | [5] | ||
| K-562 | 7.8 | [5] | ||
| 5 | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | [5] |
| Huh7 | 0.32 µg/mL | [5] | ||
| 10 | Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 | [5] |
| PC-3 | 5.40 | [5] | ||
| MCF-7 | 1.02 - 5.40 | [5] | ||
| 32 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [5] |
| HepG2 | 8.34 | [5] | ||
| MCF-7 | 3.87 - 8.34 | [5] | ||
| HeLa | 3.87 - 8.34 | [5] | ||
| Flubendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |
| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||
| Colorectal Cancer Cells | 0.01 - 1.26 | [6] | ||
| Mebendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |
| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||
| Colorectal Cancer Cells | 0.01 - 1.26 | [6] | ||
| Albendazole | Anthelmintic | Pancreatic Cancer Cells | 0.01 - 3.26 | [6] |
| Paraganglioma Cells | 0.01 - 3.29 | [6] | ||
| Colorectal Cancer Cells | 0.01 - 1.26 | [6] |
Table 2: Antimicrobial Activity of Substituted Benzimidazoles (MIC Values)
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 62a | 2-substituted benzimidazole | E. coli | 2 | [7] |
| 63a | 2-substituted benzimidazole | MRSA | 16 | [7] |
| 63c | 2-substituted benzimidazole | MRSA | 8 | [7] |
| Compound 6c | Benzimidazole derivative | E. coli (TolC mutant) | 2 | [8] |
| (with colistin) | E. coli (wild-type) | 8 - 16 | [8] | |
| (with colistin) | K. pneumoniae | 8 - 16 | [8] | |
| (with colistin) | A. baumannii | 8 - 16 | [8] | |
| (with colistin) | P. aeruginosa | 8 - 16 | [8] |
Table 3: Antiviral Activity of Substituted Benzimidazoles
| Compound Class | Virus | Activity Metric | Value | Reference |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 | As low as 20 nM | [9] |
| Bovine Viral Diarrhoea Virus (BVDV) | EC50 | Moderately active | [9] | |
| Yellow Fever Virus (YFV) | EC50 | Moderately active | [9] | |
| Coxsackie Virus B2 (CVB2) | EC50 | Moderately active | [9] | |
| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | EC50 | 9 - 17 µM | [7] |
| Respiratory Syncytial Virus (RSV) | EC50 | 5 - 15 µM | [7] |
Mechanisms of Action and Signaling Pathways
The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The mechanisms of action for the most prominent classes of benzimidazole drugs are well-elucidated.
Anthelmintic Benzimidazoles: Tubulin Polymerization Inhibitors
The primary mechanism of action of anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule polymerization in parasitic worms.[10] These drugs selectively bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes in the parasite, including cell division, motility, and nutrient absorption, ultimately leading to paralysis and death. The selective toxicity of these drugs is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian homolog.
Proton Pump Inhibitors: Irreversible Inhibition of H+/K+-ATPase
Proton pump inhibitors (PPIs), such as omeprazole, are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[11] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump).[11] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.
Anticancer Benzimidazoles: A Multitude of Targets
The anticancer activity of substituted benzimidazoles is diverse and often involves the inhibition of key signaling pathways that are dysregulated in cancer. Many benzimidazole derivatives act as kinase inhibitors, targeting enzymes such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and Aurora kinases, which are crucial for tumor growth, angiogenesis, and metastasis.[1] Others function as microtubule-destabilizing agents, similar to the anthelmintics, or as inhibitors of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP).
Experimental Workflows for Biological Evaluation
The discovery and development of new benzimidazole-based drugs rely on robust and reproducible experimental workflows to assess their biological activity.
Workflow for In Vitro Anthelmintic Activity Assay
A common method for evaluating the in vitro anthelmintic activity of benzimidazole derivatives is the egg hatch assay (EHA) or the larval motility/development assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103242237A - New preparation method for anthelmintic fenbendazole - Google Patents [patents.google.com]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A brief history of pharmacology [pubsapp.acs.org]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Brominated Benzimidazoles: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of brominated benzimidazoles, a class of compounds with significant interest in medicinal chemistry. Understanding these properties is crucial for the rational design and development of novel therapeutics. This guide summarizes key quantitative data, details common experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical characteristics of a drug candidate, such as its solubility, lipophilicity, and ionization state, are fundamental determinants of its pharmacokinetic and pharmacodynamic profiles. For brominated benzimidazoles, the position and number of bromine substituents on the benzimidazole scaffold can significantly influence these properties, thereby affecting their absorption, distribution, metabolism, excretion (ADME), and ultimately, their biological activity.
Data Presentation
Table 1: pKa and Lipophilicity (LogP) of Selected Brominated Benzimidazoles
| Compound | Structure | pKa (Predicted) | LogP (Experimental/Predicted) |
| Benzimidazole | 1H-Benzimidazole | 5.6 (conjugate acid)[1], 12.8[1] | 1.32[2] |
| 5-Bromobenzimidazole | 5-Bromo-1H-benzimidazole | 11.19 ± 0.30 | 2.5 (Predicted) |
| 2-(2-Bromophenyl)-1H-benzimidazole | 2-(2-Bromophenyl)-1H-benzimidazole | - | - |
| 4,5,6,7-Tetrabromobenzimidazole (TBBz) | 4,5,6,7-Tetrabromo-1H-benzimidazole | - | - |
Note: The lack of extensive experimental data highlights a gap in the current literature for this class of compounds.
Table 2: Solubility and Crystal Structure Data of Selected Brominated Benzimidazoles
| Compound | Aqueous Solubility | Crystal System | Space Group | Reference |
| Benzimidazole | 2.01 g/L at 30 °C[2] | - | - | - |
| 2-(2-Bromophenyl)-1H-benzimidazole | Limited solubility in water[1] | - | - | - |
| 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrabromobenzimidazole | - | Monoclinic | P21/c | [3] |
| Adamantylated 4,5,6,7-tetraiodobenzimidazole | - | Triclinic | P-1 | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds)[4].
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in each phase at equilibrium is then determined.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with the aqueous buffer by shaking them together for 24 hours, followed by separation.
-
Saturate the aqueous buffer with n-octanol in the same manner.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel. The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Shake the vessel containing the two phases and the test compound at a constant temperature until equilibrium is reached (typically for several hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the ionization constant (pKa) of a compound.
Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds). The concentration should be in the millimolar range.
-
Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
-
Titration:
-
Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Determination of Crystal Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Principle: A single crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these diffracted spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of the brominated benzimidazole derivative. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents. The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to collect the diffraction data.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots from the collected images.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
Determine the unit cell parameters and space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
-
Signaling Pathways and Experimental Workflows
Brominated benzimidazoles have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams, generated using the DOT language, illustrate a key experimental workflow and two such signaling pathways.
Caption: Workflow for LogD Determination.
Caption: ERK5 Signaling Pathway Inhibition.
The Extracellular signal-regulated kinase 5 (ERK5) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various cancers. Some benzimidazole derivatives have been identified as inhibitors of the ERK5 signaling pathway, making it an attractive target for cancer therapy[5][6]. The pathway is typically activated by growth factors or stress signals, leading to a phosphorylation cascade involving MEKK2/3, MEK5, and finally ERK5. Activated ERK5 translocates to the nucleus to regulate gene transcription[5].
Caption: Pin1 Signaling Pathway Inhibition.
Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and signal transduction. It specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs. Overexpression of Pin1 is observed in many human cancers and is linked to tumor progression. Benzimidazole derivatives, including those with bromine substitutions, have been designed as Pin1 inhibitors, representing a promising strategy for cancer therapy[7][8]. By inhibiting Pin1, these compounds can disrupt multiple oncogenic signaling pathways.
Conclusion
This technical guide has provided a summary of the key physicochemical properties of brominated benzimidazoles, detailed experimental protocols for their determination, and an overview of their interaction with relevant cancer signaling pathways. While the available quantitative data for a broad range of brominated derivatives is currently limited, the established methodologies and the understanding of their potential biological targets provide a solid foundation for future research and development in this promising area of medicinal chemistry. Further systematic studies on the synthesis and physicochemical characterization of a wider array of brominated benzimidazoles are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. CAS 13275-42-8: 2-(2-Bromophenyl)-1H-benzimidazole [cymitquimica.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study [mdpi.com]
- 4. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Dossier: Physicochemical Properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science.
Molecular Identity and Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for a range of applications, from reaction stoichiometry to analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₃BrN₂ | [1][2] |
| Molecular Weight | 349.22 g/mol | [2] |
| Alternate Molecular Weight | 349.2239 g/mol | [1][3] |
| Appearance | Solid, White to light gray to light yellow powder/crystal | [1][4] |
Structural Elucidation
The structural arrangement of this compound is key to its chemical behavior and biological activity. The molecule is comprised of three main components: a benzimidazole core, a 3-bromophenyl substituent at the 2-position, and a phenyl substituent at the 1-position of the benzimidazole ring.
Figure 1. Logical relationship of the constituent parts of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically found in peer-reviewed scientific literature. A general workflow for its synthesis would involve the condensation of N-phenyl-o-phenylenediamine with 3-bromobenzaldehyde, followed by purification and characterization.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and confirmation of this compound.
Figure 2. A generalized experimental workflow for the synthesis and characterization of the title compound.
References
Spectroscopic Data Interpretation for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted interpretation based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel benzimidazole derivatives.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound, with the chemical formula C₁₉H₁₃BrN₂ and a molecular weight of 349.23 g/mol , forms the basis for the predicted spectroscopic data. The key structural features include a benzimidazole core, a 3-bromophenyl substituent at the 2-position, and a phenyl group attached to one of the nitrogen atoms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the three aromatic rings. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4' | 7.8 - 7.9 | d | ~8.0 |
| H-6' | 7.6 - 7.7 | d | ~8.0 |
| H-5' | 7.4 - 7.5 | t | ~8.0 |
| H-2'' | 8.1 - 8.2 | s | - |
| H-4'' | 7.7 - 7.8 | d | ~7.8 |
| H-6'' | 7.5 - 7.6 | d | ~7.8 |
| H-5'' | 7.3 - 7.4 | t | ~7.8 |
| H-4, H-7 | 7.2 - 7.4 | m | - |
| H-5, H-6 | 7.1 - 7.2 | m | - |
| N-Ph (ortho) | 7.5 - 7.6 | m | - |
| N-Ph (meta, para) | 7.3 - 7.4 | m | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for all 19 carbon atoms in the molecule. The carbon attached to the bromine atom (C-3'') is expected to have a lower chemical shift compared to its unsubstituted counterpart.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3a | 142 - 144 |
| C-7a | 135 - 137 |
| C-4, C-7 | 122 - 124 |
| C-5, C-6 | 120 - 122 |
| C-1' | 137 - 139 |
| C-2', C-6' | 129 - 131 |
| C-3', C-5' | 128 - 130 |
| C-4' | 129 - 131 |
| C-1'' | 132 - 134 |
| C-2'' | 130 - 132 |
| C-3'' (C-Br) | 122 - 124 |
| C-4'' | 133 - 135 |
| C-5'' | 129 - 131 |
| C-6'' | 126 - 128 |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Assignment | Notes |
| 348 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |
| 350 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M⁺ peak. |
| 269 | [M - Br]⁺ | Loss of the bromine atom. |
| 193 | [C₁₃H₉N₂]⁺ | Fragmentation of the bromophenyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3100 | Aromatic C-H stretching |
| 1600 - 1620 | C=N stretching (imidazole) |
| 1450 - 1580 | Aromatic C=C stretching |
| 1000 - 1100 | C-N stretching |
| 690 - 770 | Aromatic C-H bending |
| 550 - 650 | C-Br stretching |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is adapted from known procedures for similar benzimidazole derivatives.
Materials:
-
N-phenyl-o-phenylenediamine
-
3-Bromobenzaldehyde
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1 equivalent) in ethanol.
-
Add 3-bromobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the spectra on a 400 MHz or higher NMR spectrometer.
-
Use the solvent peak as an internal reference.
Mass Spectrometry:
-
Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Observe the molecular ion peak and the characteristic isotopic pattern for bromine.
Infrared Spectroscopy:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Visualizations
Workflow for Spectroscopic Data Interpretation
Caption: Logical workflow for the interpretation of spectroscopic data.
Molecular Structure with Atom Numbering
Caption: Structure of this compound.
Solubility Profile of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility in common laboratory solvents, based on its structural features and data from related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual representation of the experimental workflow.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 760212-40-6 |
| Molecular Formula | C₁₉H₁₃BrN₂ |
| Molecular Weight | 349.23 g/mol |
| Structure | |
| Image of the chemical structure of this compound |
Qualitative Solubility Assessment
The molecular structure of this compound provides significant insight into its probable solubility characteristics. The molecule is predominantly non-polar due to the presence of three aromatic rings: a benzimidazole core, a phenyl group at the 1-position, and a bromophenyl group at the 2-position. The bromine atom further contributes to the molecule's hydrophobicity.
The central benzimidazole ring system possesses two nitrogen atoms that can participate in hydrogen bonding, which might suggest some affinity for polar solvents. However, the steric hindrance and the overwhelming non-polar surface area from the multiple aromatic rings are expected to be the dominant factors governing its solubility.
Based on these structural features and general solubility principles ("like dissolves like"), the following qualitative predictions can be made:
-
Aqueous Solvents (e.g., Water): Expected to be practically insoluble . The large, non-polar, and hydrophobic nature of the molecule will prevent significant interaction with the highly polar water molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have low to moderate solubility . While the nitrogen atoms in the benzimidazole core can act as hydrogen bond acceptors, the overall hydrophobicity of the molecule will likely limit its solubility. Generally, benzimidazoles are more soluble in alcohols than in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have moderate to good solubility . These solvents can engage in dipole-dipole interactions and are effective at solvating large organic molecules. DMSO and DMF are particularly good solvents for many heterocyclic compounds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be variable . While the molecule is largely non-polar, the presence of the nitrogen heteroatoms introduces some polarity. It may exhibit some solubility in aromatic solvents like toluene due to π-π stacking interactions, but likely poor solubility in aliphatic hydrocarbons like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility . These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
It is important to note that studies on similar compounds, such as phenylimidazoles, have shown them to be significantly less soluble than their parent benzimidazoles in several organic solvents. This further supports the expectation of limited solubility for this compound, even in organic media.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound like this compound in a specific solvent. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.
Objective: To determine the concentration of a saturated solution of the test compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired test solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of each standard and sample solution and record the peak area.
-
For UV-Vis analysis, measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature, typically expressed in units such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining compound solubility.
This guide provides a foundational understanding of the likely solubility of this compound and a practical framework for its experimental determination. For any application in research or drug development, it is imperative that these qualitative assessments are confirmed by rigorous experimental data.
Methodological & Application
Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The structure of this compound, featuring a bromophenyl substituent at the 2-position and a phenyl group at the 1-position of the benzimidazole core, makes it a valuable intermediate and a potential lead compound in drug discovery.[3] This document provides an overview of its potential applications in medicinal chemistry, along with generalized protocols for its synthesis and biological evaluation based on related benzimidazole derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃BrN₂ | [4] |
| Molecular Weight | 349.22 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
Applications in Medicinal Chemistry
The benzimidazole core is a key structural motif in a number of FDA-approved drugs.[5] Derivatives of 2-phenyl-1H-benzoimidazole have shown significant promise in several therapeutic areas.
Anticancer Activity
Table 1: Representative Anticancer Activity of 2-Phenylbenzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 38 | A549 (Lung Carcinoma) | 4.47 | [6][7] |
| Compound 38 | MDA-MB-231 (Breast Cancer) | 4.68 | [6][7] |
| Compound 38 | PC3 (Prostate Cancer) | 5.50 | [6][7] |
| Compound 40 | MDA-MB-231 (Breast Cancer) | 3.55 | [7] |
Note: The compounds listed are derivatives of 2-phenylbenzimidazole and not this compound itself. This data is presented to illustrate the potential of this class of compounds.
Antimicrobial Activity
The structural similarity of benzimidazoles to purine enables them to interfere with essential bacterial biosynthetic pathways.[8] The mechanism of action for antimicrobial benzimidazoles can involve the inhibition of DNA gyrase, which is crucial for bacterial DNA replication.[3] Derivatives of 2-phenylbenzimidazole have shown activity against a range of bacterial and fungal pathogens.
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 59 | Staphylococcus aureus | 3.12 | [9] |
| Compound 59 | Methicillin-resistant S. aureus (MRSA) | 3.12 | [9] |
| Compound 59 | Escherichia coli | >50 | [9] |
| Compound 59 | Enterococcus faecalis | 3.12 | [9] |
| Compound 59 | Candida albicans | 3.12 | [9] |
Note: Compound 59 is a 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivative. This data is presented to illustrate the potential of the broader benzimidazole class.
Enzyme Inhibition
Derivatives of 2-phenyl-1H-benzoimidazole have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[10] The kinetic studies of these inhibitors revealed a non-competitive mode of inhibition.[10]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 2-phenylbenzimidazole derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
N-phenyl-o-phenylenediamine
-
3-Bromobenzaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
n-Hexane
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a mixture of ethanol and water (9:1 v/v).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add sodium metabisulfite (1 equivalent) to the solution.
-
Continue stirring the suspension at room temperature for approximately 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the precipitate and evaporate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude product with water and then with n-hexane to remove impurities.
-
Dry the purified product in a vacuum oven.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Potential anticancer mechanisms of 2-phenylbenzimidazole derivatives.
Caption: Postulated antimicrobial mechanism of benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 7. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole as a Potential Anticancer Agent
Disclaimer: Direct experimental data on the anticancer activity of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is not extensively available in the current body of scientific literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives, which are widely investigated for their anticancer properties.[1][2] These notes are intended to provide a framework for researchers to investigate this compound as a potential anticancer agent.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] The benzimidazole scaffold is a structural isostere of purine, which allows it to interact with various biological targets.[3] Numerous substituted benzimidazoles have been synthesized and evaluated as potent anticancer agents, demonstrating mechanisms of action that include inhibition of key enzymes like EGFR and topoisomerase, induction of apoptosis, and cell cycle arrest.[3][5][6] This document outlines potential applications and experimental protocols for the investigation of this compound as a novel anticancer candidate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₃BrN₂ |
| Molecular Weight | 349.23 g/mol |
| Appearance | Solid |
| InChI Key | YFUWVSPCUFTGQN-UHFFFAOYSA-N |
| Synonyms | 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
(Data sourced from commercial supplier information)[7]
Data Presentation: Anticancer Activity of Analogous Benzimidazole Derivatives
The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential of the target compound.
Table 1: Cytotoxicity of 2-Phenylbenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Analog 1 | H | Cl | OH | A549 (Lung) | >50 | [8] |
| MDA-MB-231 (Breast) | >50 | [8] | ||||
| PC3 (Prostate) | >50 | [8] | ||||
| Analog 2 | H | Cl | 4-OH | A549 (Lung) | 16.2 | [8] |
| MDA-MB-231 (Breast) | 10.7 | [8] | ||||
| PC3 (Prostate) | 19.5 | [8] | ||||
| Analog 3 | H | Cl | 3,4,5-OCH₃ | A549 (Lung) | 4.47 | [8] |
| MDA-MB-231 (Breast) | 4.68 | [8] | ||||
| PC3 (Prostate) | 5.50 | [8] |
Table 2: EGFR Inhibition and Cytotoxicity of Benzimidazole-Triazole Hybrids
| Compound | Cancer Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (nM) | Reference |
| Hybrid 6i | HT-29, A-549, MCF-7, Panc-1 | 29 | 78 | [3] |
| Hybrid 10e | HT-29, A-549, MCF-7, Panc-1 | 25 | 73 | [3] |
| Erlotinib (Standard) | HT-29, A-549, MCF-7, Panc-1 | 33 | 80 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound, adapted from methodologies reported for analogous compounds.
A general and efficient one-pot synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an aldehyde.[9]
-
Materials: o-phenylenediamine, 3-bromobenzaldehyde, an oxidizing agent (e.g., sodium metabisulfite), and a suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 3-bromobenzaldehyde in an ethanol/water (9:1 v/v) solution.
-
Add an equimolar amount of sodium metabisulfite to the mixture.
-
Stir the suspension at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate and wash it with water and n-hexane.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography or recrystallization to obtain pure 2-(3-bromophenyl)-1H-benzimidazole.
-
The N-phenylation can be achieved through a subsequent reaction with a phenylating agent.
-
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[2]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT-116) and a normal cell line (e.g., WI-38) for selectivity assessment.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
This protocol is used to determine the effect of the compound on the cell cycle progression of cancer cells.[10]
-
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
-
Visualizations
Caption: General synthesis of 2-substituted benzimidazoles.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 8. scispace.com [scispace.com]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Organic Electronics
Application Note AP2025-12-01
Introduction
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a stable benzimidazole core, a phenyl group, and a reactive bromophenyl group, allows for the strategic design and synthesis of materials with tailored photophysical and electrochemical properties. The bromine atom serves as a key functional handle, enabling the facile introduction of various functional groups through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This adaptability makes it a valuable precursor for developing high-performance materials for various layers within organic light-emitting diodes (OLEDs), including emissive layers (EML), host materials, hole transport layers (HTL), and electron transport layers (ETL).
Key Applications and Performance Data
Derivatives of this compound have been successfully employed in the fabrication of highly efficient OLEDs. The ability to modify the molecular structure allows for the fine-tuning of energy levels (HOMO/LUMO), triplet energies, and charge transport characteristics, leading to optimized device performance.
Emissive Layer Materials
Derivatives of this compound are particularly promising as blue fluorescent emitters. By coupling the benzimidazole core with emissive moieties like pyrene, it is possible to achieve deep blue emission with high color purity.
Table 1: Performance of a Blue OLED Incorporating a Pyrene-Benzimidazole Derivative
| Parameter | Value |
| Emissive Material | 1,3-di(1-phenyl-2-(3-(pyren-7-yl)phenyl)-1H-benzo[d]imidazol-7-yl)pyrene |
| Device Structure | ITO / NPB (30 nm) / Emitter (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm) |
| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% at 3.5 V |
| Luminance at 5.5 V | 100 (±6) cd/m² |
| CIE Coordinates (x, y) | (0.1482, 0.1300) |
Note: The emissive material is a derivative synthesized from a boronic ester analog of this compound.
Host Materials for Phosphorescent and TADF OLEDs
The high triplet energy of benzimidazole-based materials makes them excellent hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing quenching of the emissive triplet excitons. By coupling carbazole moieties to a benzimidazole core derived from a bromophenyl precursor, bipolar host materials with excellent performance have been developed.
Table 2: Performance of OLEDs Utilizing Benzimidazole-Carbazole Host Materials
| Emitter Type | Emitter | Host Material | Max. External Quantum Efficiency (EQE) (%) |
| Blue Phosphorescent | FIrpic | m-mCPBI | 21.5 |
| Green Phosphorescent | Ir(ppy)₃ | m-mCPBI | 22.8 |
| Yellow Phosphorescent | Ir(ppy)₂ (acac) | m-mCPBI | 20.4 |
| Red Phosphorescent | Ir(piq)₂ (acac) | m-mCPBI | 20.1 |
| Green TADF | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile | m-mCPBI | 17.5 |
Note: The host material, m-mCPBI, is an isomer of a potential derivative of this compound, demonstrating the potential of this class of materials.
Electron Transporting Materials
Benzimidazole derivatives are known for their electron-deficient nature, making them suitable for use as electron transport materials. The introduction of electron-withdrawing groups can further enhance their electron-accepting and transport properties. Benzimidazole substituted biphenyls have been shown to be effective electron-transporting hosts.[1]
Table 3: Performance of a Sky-Blue PHOLED with a Benzimidazole-based Electron Transporting Host
| Device Parameter | Value |
| Host Material | Benzimidazole substituted biphenyl |
| Emitter | FIrpic |
| Maximum Current Efficiency | 57.2 cd/A |
| Maximum Power Efficiency | 50.4 lm/W |
| Maximum External Quantum Efficiency | 25.7% |
Experimental Protocols
Synthesis of this compound
A general and efficient one-pot synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes.
Materials:
-
N-phenyl-1,2-phenylenediamine
-
3-Bromobenzaldehyde
-
Ethanol
-
Silica sulfuric acid (as catalyst)
Procedure:
-
To a solution of N-phenyl-1,2-phenylenediamine (1 mmol) and 3-bromobenzaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of silica sulfuric acid.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product is collected by filtration.
-
The crude product is then washed with a solution of sodium bicarbonate and then with water to remove the catalyst and any unreacted starting materials.
-
The product is dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of a Pyrene-Benzimidazole Blue Emitter (Illustrative Example)
This protocol outlines the synthesis of a blue-emitting material using a derivative of this compound via a Suzuki coupling reaction.
Materials:
-
1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (a derivative of the title compound)
-
1,3-Dibromo-7-tert-butylpyrene
-
Pd(PPh₃)₄ (Palladium catalyst)
-
2M Aqueous Na₂CO₃ solution
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (2.05 molar equivalents) and 1,3-dibromo-7-tert-butylpyrene (1.00 molar equivalent) in toluene.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst and the 2M aqueous Na₂CO₃ solution to the reaction mixture.
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final blue-emitting compound.
Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a multilayer OLED by thermal evaporation in a high-vacuum chamber.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., a derivative of this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBI)
-
Cathode materials (e.g., Ca and Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.
-
Treat the cleaned ITO substrates with UV-ozone for 10-15 minutes to improve the work function and facilitate hole injection.
-
Transfer the substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates and thicknesses are monitored in situ using a quartz crystal monitor.
-
Deposit the HTL (e.g., NPB) at a rate of 1-2 Å/s to the desired thickness (e.g., 30 nm).
-
Deposit the EML (e.g., the synthesized benzimidazole derivative) at a rate of 1-2 Å/s to the desired thickness (e.g., 30 nm).
-
Deposit the ETL (e.g., TPBI) at a rate of 1-2 Å/s to the desired thickness (e.g., 30 nm).
-
Deposit the cathode layers, first a thin layer of a low work function metal (e.g., Ca at 0.5-1 Å/s to 10 nm) followed by a thicker layer of a more stable metal (e.g., Al at 2-5 Å/s to 100 nm).
-
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizations
Logical Relationship of Material Synthesis
Caption: Synthetic route to functional materials.
Experimental Workflow for OLED Fabrication
Caption: OLED fabrication workflow.
Signaling Pathway (Charge Transport and Emission in an OLED)
Caption: Charge transport and emission in an OLED.
References
Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(3-bromophenyl)-1-phenyl-1H-benzoimidazole as a versatile ligand for the synthesis of transition metal complexes. Due to the limited availability of specific data for this particular ligand, the following protocols and data are based on established methodologies for analogous benzimidazole-based metal complexes. These notes are intended to serve as a foundational guide for researchers exploring the catalytic, biological, and material science applications of this compound.
Ligand Profile: this compound
This compound is a heterocyclic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to natural nucleotides, allowing for effective interactions with biological macromolecules[1]. The presence of the bromophenyl and phenyl substituents can influence the electronic properties, stability, and steric hindrance of the resulting metal complexes, making it a promising candidate for a variety of applications. This compound is known to be a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents, and in the development of advanced materials like organic light-emitting diodes (OLEDs)[2].
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃BrN₂ | [3] |
| Molecular Weight | 349.22 g/mol | [3] |
| CAS Number | 760212-40-6 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
Synthesis Protocols
Synthesis of this compound Ligand
A common method for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles involves the condensation of o-phenylenediamines with aromatic aldehydes[4]. The following is a generalized protocol.
Materials:
-
N-phenyl-o-phenylenediamine
-
3-Bromobenzaldehyde
-
Catalyst (e.g., chlorosulfonic acid, Al₂O₃/CuI/PANI nanocomposite)[4]
-
Solvent (e.g., Ethanol)
-
Glacial Acetic Acid
Procedure:
-
Dissolve an equimolar amount of N-phenyl-o-phenylenediamine and 3-bromobenzaldehyde in ethanol.
-
Add a catalytic amount of a suitable acid catalyst, such as a few drops of glacial acetic acid or a solid-supported catalyst[4][5].
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
DOT Script for Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the target ligand.
Synthesis of Transition Metal Complexes
The following is a generalized protocol for the synthesis of transition metal complexes with the this compound ligand, based on methods for similar benzimidazole derivatives[6][7].
Materials:
-
This compound (Ligand, L)
-
Transition metal salt (e.g., CuCl₂, CoCl₂, ZnCl₂, Ni(NO₃)₂, AgNO₃)[6][7]
-
Solvent (e.g., Ethanol, Methanol, DMF)[6]
Procedure:
-
Dissolve the ligand (2 molar equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.
-
The color of the mixture may change upon the addition of the metal salt.
-
Stir the reaction mixture at room temperature or under reflux for several hours (typically 3-24 hours)[6].
-
A precipitate of the metal complex may form. If so, filter the solid, wash it with the solvent and a non-polar solvent like diethyl ether, and dry it under a vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization.
DOT Script for Metal Complex Synthesis Workflow:
Caption: General workflow for transition metal complex synthesis.
Spectroscopic Characterization
The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques. The coordination of the ligand to the metal center is typically confirmed by shifts in the characteristic spectral bands.
Expected Spectroscopic Data:
| Technique | Ligand (Expected) | Metal Complex (Expected Change) | Reference |
| FT-IR (cm⁻¹) | ν(C=N) around 1620-1640 | Shift to a lower wavenumber (e.g., by 6-35 cm⁻¹) upon coordination of the imine nitrogen to the metal. Appearance of new bands for M-N and M-O (if applicable) in the far-IR region (400-600 cm⁻¹). | [6][8] |
| ν(N-H) around 3050 (for un-substituted benzimidazole) | This band would be absent in the N-phenyl substituted title compound. | [6][9] | |
| ¹H-NMR (ppm) | Aromatic protons in the range of 7.0-8.5. | Shifts in the chemical shifts of the protons on the benzimidazole ring upon coordination. Broadening of signals can also be observed. | [6] |
| UV-Vis (nm) | π-π* transitions in the UV region (e.g., 200-400 nm). | Ligand-based transitions may shift. New bands in the visible region may appear due to d-d transitions of the metal ion. | [6][10] |
Potential Applications and Experimental Protocols
Transition metal complexes of benzimidazole derivatives are widely explored for their biological and catalytic activities[1][11][12].
Anticancer Activity
Benzimidazole metal complexes have shown significant potential as anticancer agents, often acting through DNA interaction or enzyme inhibition[6][7][8].
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare stock solutions of the synthesized metal complexes in DMSO. Treat the cells with serial dilutions of the complexes (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Cisplatin can be used as a positive control[6].
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
DOT Script for a Potential Anticancer Signaling Pathway:
Caption: A potential mechanism of anticancer action for metal complexes.
Catalytic Activity
These complexes can also be explored as catalysts in various organic transformations[5][11][12].
Protocol: General Catalytic Reaction
-
Reaction Setup: In a reaction vessel, combine the substrate, reagent, and a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the synthesized transition metal complex (e.g., 1-5 mol%).
-
Reaction Conditions: Stir the mixture at the desired temperature for the required time, monitoring the reaction by TLC or GC.
-
Work-up: After the reaction is complete, quench the reaction if necessary, and extract the product with an appropriate organic solvent.
-
Purification and Analysis: Dry the organic layer, evaporate the solvent, and purify the product by column chromatography. Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and calculate the yield.
Corrosion Inhibition
The parent ligand, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole, has been investigated as a corrosion inhibitor for copper in acidic solutions[13]. Its metal complexes could also be evaluated for similar properties.
Protocol: Weight Loss Measurement
-
Coupon Preparation: Prepare pre-weighed metal coupons (e.g., copper).
-
Inhibitor Solution: Prepare the corrosive solution (e.g., 0.5 M H₂SO₄) with and without different concentrations of the metal complex.
-
Immersion: Immerse the metal coupons in the solutions for a specified period.
-
Analysis: After immersion, remove the coupons, clean them, and re-weigh them to determine the weight loss.
-
Inhibition Efficiency: Calculate the inhibition efficiency based on the reduction in weight loss in the presence of the inhibitor.
Concluding Remarks
This compound presents a promising scaffold for the development of novel transition metal complexes. The protocols and data presented here, derived from related benzimidazole systems, offer a solid starting point for researchers to synthesize and evaluate these new compounds for a range of applications in medicine, catalysis, and material science. Further research is warranted to fully elucidate the specific properties and potential of complexes derived from this particular ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several benzimidazole-based molecules, such as bendamustine and binimetinib, are clinically approved drugs.[2][3] This document provides detailed protocols for the initial characterization of a specific derivative, 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, in cell-based assays.
The protocols outlined below are designed to be foundational for assessing the cytotoxic and apoptotic potential of the compound and for investigating its effects on a key cellular signaling pathway. These methods are fundamental in preclinical drug discovery for evaluating the therapeutic potential of novel chemical entities.[5][6]
General Laboratory Requirements
Materials and Equipment:
-
Compound: this compound (CAS: 760212-40-6)[7]
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HeLa cervical cancer)
-
Reagents: Dimethyl sulfoxide (DMSO), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary and secondary antibodies.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), Biosafety cabinet, Inverted microscope, Centrifuge, 96-well and 6-well plates, Microplate reader, Flow cytometer, Western blot apparatus (electrophoresis and transfer systems), Gel imaging system.
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][8] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the compound in a complete medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| MDA-MB-231 | This compound | 12.5 |
| HeLa | This compound | 18.2 |
| Doxorubicin | Positive Control | 0.8 |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[10] Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[9]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Data (MDA-MB-231 cells)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.5 | 0.9 ± 0.3 |
| Compound (IC₅₀) | 55.3 ± 3.5 | 25.8 ± 2.9 | 15.4 ± 2.1 | 3.5 ± 1.0 |
| Compound (2x IC₅₀) | 28.1 ± 4.2 | 38.2 ± 3.7 | 29.6 ± 3.3 | 4.1 ± 1.2 |
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
Benzimidazole derivatives have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[11][12] This protocol assesses the compound's effect on the phosphorylation status of key MAPK proteins like p38 and ERK.[13]
Methodology:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, boil, and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p38, total-p38, phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Data Presentation: Hypothetical Western Blot Quantification
| Target Protein | Vehicle Control (Relative Intensity) | Compound (IC₅₀) (Fold Change vs. Control) |
| p-p38 / total-p38 | 1.00 | 2.8 ± 0.4 |
| p-ERK / total-ERK | 1.00 | 0.4 ± 0.1 |
| GAPDH | 1.00 | 1.0 ± 0.05 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for cell-based compound characterization.
Hypothetical Signaling Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.utep.edu [scholarworks.utep.edu]
- 7. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. thermofisher.com [thermofisher.com]
Application Notes and Protocols for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and use of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole powder in a research laboratory setting. The information is intended to guide researchers on its safe management and potential applications in scientific experiments.
Section 1: Chemical and Physical Properties
This compound is a benzimidazole derivative with potential applications in pharmaceutical development and biological research.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 760212-40-6 | [2] |
| Molecular Formula | C₁₉H₁₃BrN₂ | [2] |
| Molecular Weight | 349.22 g/mol | [2] |
| Appearance | White to light gray to light yellow powder/crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Melting Point | 123 - 127 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. |
Section 2: Safety and Handling
As with any chemical, this compound powder should be handled with care in a laboratory setting. The following are general safety and handling precautions.
Hazard Identification
While specific toxicity data for this compound is limited, related benzimidazole derivatives may cause skin, eye, and respiratory irritation. It is prudent to handle this compound as potentially hazardous.
Personal Protective Equipment (PPE)
A standard laboratory PPE workflow should be followed to minimize exposure.
First Aid Measures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Section 3: Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the compound.
| Storage Condition | Recommendation |
| Temperature | Store at room temperature. |
| Atmosphere | Store in a dry, well-ventilated area. |
| Container | Keep the container tightly sealed to prevent moisture absorption and contamination. |
| Incompatibilities | Avoid strong oxidizing agents. |
Section 4: Experimental Protocols
The following protocols are provided as a guide for the use of this compound in a research setting.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a common starting point for various in vitro assays.
General Protocol for In Vitro Cellular Assays
This is a generalized workflow for testing the biological activity of the compound on cultured cells.
Section 5: Potential Biological Applications and Signaling Pathways
Benzimidazole derivatives are known to possess a wide range of biological activities and have been explored as potential therapeutic agents, particularly in oncology.[3][4] While the specific mechanisms of action for this compound are not yet fully elucidated, related compounds have been shown to interact with various cellular targets.
Based on the activities of similar benzimidazole compounds, potential research applications for this compound could include:
-
Anticancer Agent: Benzimidazoles have been investigated as inhibitors of various targets in cancer cells, including microtubule polymerization and receptor tyrosine kinases.[5][6]
-
Fluorescent Probe: The benzimidazole scaffold is a component of some fluorescent probes used in biological imaging to study cellular processes.[1][7]
A hypothetical signaling pathway that could be investigated based on the known targets of other benzimidazole derivatives is the inhibition of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Section 6: Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[8]
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Researchers should always consult the official Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory guidelines for chemical handling and disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a versatile building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its unique structure, featuring a stable benzimidazole core, a strategically placed bromo-functional group, and a phenyl substituent, allows for the precise tuning of optoelectronic properties. The benzimidazole moiety provides excellent thermal and chemical stability, while the bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the synthesis of a wide array of derivatives. These derivatives can function as highly efficient host materials, charge transporters, or emitters within the OLED device architecture. The N-phenyl substitution can further influence the morphological stability and charge-transporting properties of the final material. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in OLEDs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 760212-40-6 | [1] |
| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |
| Molecular Weight | 349.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (typical for OLED applications) | [1][2] |
Synthesis Protocol
Step 1: Synthesis of 2-(3-Bromophenyl)-1H-benzimidazole
This step involves the condensation of o-phenylenediamine with 3-bromobenzaldehyde.
Materials:
-
o-Phenylenediamine
-
3-Bromobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(3-bromophenyl)-1H-benzimidazole.
Step 2: N-Phenylation of 2-(3-Bromophenyl)-1H-benzimidazole
This step involves the coupling of the synthesized benzimidazole with an aryl halide in the presence of a copper catalyst (Ullmann condensation).
Materials:
-
2-(3-Bromophenyl)-1H-benzimidazole (from Step 1)
-
Iodobenzene or Bromobenzene
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(3-bromophenyl)-1H-benzimidazole (1 equivalent), iodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140°C and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Application in OLEDs
Derivatives of this compound are primarily utilized as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs. The wide energy gap and high triplet energy of benzimidazole-based materials are crucial for efficiently hosting phosphorescent and TADF emitters, preventing reverse energy transfer and ensuring high device efficiency. The bromo-substituent allows for further functionalization to create bipolar host materials with balanced electron and hole transport properties, which is critical for achieving high recombination efficiency in the EML.
Experimental Protocol: OLED Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device by vacuum thermal evaporation, a common technique for depositing thin films of organic materials.[5][6]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - host and dopant), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).
-
Metal for cathode (e.g., Aluminum, Calcium/Aluminum)
-
Detergent solution, deionized water, acetone, isopropanol
-
Ultrasonic bath
-
UV-Ozone cleaner or Oxygen plasma asher
-
High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holders and shadow masks
-
Glovebox with an inert atmosphere (N₂ or Ar)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Load the organic materials into separate evaporation sources (crucibles).
-
Deposit the organic layers sequentially onto the ITO substrate by heating the sources. The deposition rate and thickness of each layer should be monitored using a QCM. A typical device architecture is as follows:
-
HIL (e.g., HAT-CN, ~10 nm)
-
HTL (e.g., NPB, ~40 nm)
-
EML (e.g., this compound derivative as host co-deposited with a phosphorescent or TADF dopant, ~20-30 nm)
-
ETL (e.g., TPBi, ~30 nm)
-
EIL (e.g., LiF or Liq, ~1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode through a shadow mask to define the active area of the device. A common cathode is a bilayer of Ca (~10 nm) followed by Al (~100 nm).
-
-
Encapsulation:
-
Transfer the fabricated devices into a glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation.
-
Caption: General workflow for the fabrication of a multilayer OLED device.
Device Performance and Characterization
While specific performance data for OLEDs using this compound as a host is not available in the searched literature, data from devices employing similar benzimidazole-based host materials can provide valuable insights into the expected performance.
Representative Performance of Benzimidazole-Based OLEDs:
| Host Material System | Dopant | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| Benzimidazole-Carbazole Derivative (3a) | Green Phosphor | >16 (at 1000 cd/m²) | >10,000 | Not Specified | [7] |
| Pyrene-Benzimidazole Derivative (Compound B) | None (Emitter) | 4.3 | 290 | (0.148, 0.130) | [5] |
| Benzimidazole-Triazine Exciplex | Ir(ppy)₃ (Green Phosphor) | 29.6 | >5000 | Not Specified | [8] |
| Benzimidazole-Biphenyl Derivative | FIrpic (Sky-Blue Phosphor) | 25.7 | Not Specified | Not Specified | [9] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Energy Level Diagram and Charge Injection/Transport
Caption: A representative energy level diagram for a multilayer OLED.
Conclusion
This compound is a key intermediate for the development of high-performance materials for OLEDs. Its versatile chemical nature allows for the synthesis of a variety of derivatives suitable for use as host materials in both phosphorescent and TADF devices. The protocols provided herein offer a comprehensive guide for the synthesis of this compound and its incorporation into OLEDs. The representative performance data from related benzimidazole-based devices highlight the potential for achieving high efficiency and brightness. Further research into specific derivatives of this compound is warranted to fully explore its potential in next-generation display and lighting technologies.
References
- 1. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 8. Benzimidazole–triazine based exciplex films as emitters and hosts to construct highly efficient OLEDs with a small efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Novel benzimidazole derivatives as electron-transporting type host to achieve highly efficient sky-blue phosphorescent organic light-emitting diode (PHOLED) device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Biological Screening of a 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Library
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The 2-phenyl-1H-benzimidazole core, in particular, has been extensively investigated, revealing potent anticancer, antimicrobial, and anti-inflammatory properties. Variations in substituents on the phenyl rings and the benzimidazole nucleus significantly influence the biological activity, offering a versatile platform for developing novel therapeutic agents. This document provides detailed application notes and standardized protocols for the initial biological screening of a 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole library to assess its therapeutic potential.
Anticancer Activity Screening
Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[1][2] The initial screening of the this compound library will focus on evaluating its cytotoxic effects on various cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Analogous Benzimidazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of some 2-phenyl-1H-benzimidazole analogs against various human cancer cell lines, as reported in the literature. This data serves as a reference for the expected potency of the library compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | MDA-MB-231 (Breast) | > 100 | [3] |
| Analog 2 (N-heptyl derivative of Analog 1) | MDA-MB-231 (Breast) | 16.38 | [3] |
| Analog 3 | PANC-1 (Pancreatic) | 17.7 | [1] |
| Analog 4 | A549 (Lung) | 5.5 | [1] |
| Analog 5 | MCF-7 (Breast) | 0.3 | [1] |
| Cisplatin (Control) | PANC-1 (Pancreatic) | > IC50 of analogs | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound library compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Visualization: Apoptosis Signaling Pathway
Caption: Potential signaling pathway for benzimidazole-induced apoptosis.
Antimicrobial Activity Screening
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][5] The screening of the this compound library will involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.
Data Presentation: Antimicrobial Activity of Analogous Benzimidazole Derivatives
The following table presents the MIC values of some N-alkylated 2-phenyl-1H-benzimidazole derivatives against selected bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog 1 | Streptococcus faecalis | 128 | [4] |
| Analog 2 | Staphylococcus aureus | 4 | [3] |
| Analog 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [3] |
| Analog 4 | Candida albicans | 64 | [3] |
| Analog 5 | Aspergillus niger | 64 | [3] |
| Amikacin (Control) | Streptococcus faecalis | 256 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
This compound library compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole compounds in the appropriate broth in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and wells with a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Anti-inflammatory Activity Screening
Several benzimidazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[6][7] The initial screening of the this compound library can be performed using an in vitro assay to assess its ability to inhibit the production of pro-inflammatory cytokines in stimulated macrophages.
Data Presentation: In Vitro Anti-inflammatory Activity of Analogous Benzimidazole Derivatives
The following table illustrates the inhibitory effects of some benzimidazole analogs on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | Cytokine Inhibited | Inhibition (%) at 10 µM | Reference |
| Analog 1 | TNF-α | >50 | [6] |
| Analog 2 | IL-6 | >50 | [6] |
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound library compounds dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzimidazole compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce the production of pro-inflammatory cytokines. Include a control group with cells treated with LPS only.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Visualization: Inflammatory Signaling Pathway
Caption: Simplified overview of the LPS-induced inflammatory pathway and the potential inhibitory action of benzimidazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antibacterial Effects of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3][4] Their structural similarity to purine nucleosides enables them to interact with various biological macromolecules, leading to the disruption of essential cellular processes in microorganisms.[2] In bacteria, a primary mechanism of action for some benzimidazole derivatives involves the inhibition of DNA gyrase, an enzyme critical for DNA replication and repair.[2][5] Another potential target is the disruption of the bacterial cell membrane's integrity and function.
The development of novel benzimidazole-based antibacterial agents requires robust and standardized protocols to accurately assess their efficacy and elucidate their mechanism of action. This document provides detailed application notes and experimental protocols for the systematic evaluation of the antibacterial effects of new benzimidazole compounds. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of antimicrobial susceptibility testing.[1][6]
Key Experimental Protocols
A comprehensive assessment of a novel benzimidazole compound's antibacterial activity involves a tiered approach, starting with initial screening assays to determine its inhibitory potential, followed by more detailed studies to understand its bactericidal or bacteriostatic nature and its mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][7] It is the most widely used metric to quantify the in vitro potency of a new antibacterial compound. The broth microdilution method is a standard and efficient technique for determining MIC values.[8][9][10]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Novel benzimidazole compounds
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound in 100% DMSO.[1] Subsequent dilutions should be made in CAMHB to achieve a 2x final concentration series. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.[1]
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the 2x compound dilutions to the corresponding wells, creating a serial two-fold dilution across the plate. The final volume in each well will be 100 µL after adding the inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).[11]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) in the well.[11]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antibacterial agent's efficacy.[12][13] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with a test bacterium, resulting in a zone of growth inhibition.[14][15]
Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Novel benzimidazole compounds
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.[15]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Preparation and Application: Aseptically apply sterile paper disks impregnated with a known concentration of the benzimidazole compound onto the surface of the inoculated MHA plate.[15] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[1][15] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Time-Kill Kinetics Assay
This assay determines the rate and extent of bacterial killing over time when exposed to a constant concentration of an antimicrobial agent.[16] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17] A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[16][17]
Protocol: Time-Kill Assay
Materials:
-
Novel benzimidazole compounds
-
Test bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test bacterium and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add the benzimidazole compound to the bacterial culture at concentrations corresponding to its MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[16]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL against time for each concentration of the benzimidazole compound and the growth control.
Time-Kill Assay Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
Mechanism of Action Studies
Understanding how a novel compound exerts its antibacterial effect is crucial for its development. For benzimidazoles, two potential mechanisms are inhibition of DNA gyrase and disruption of the bacterial membrane potential.
a) DNA Gyrase Inhibition Assay
DNA gyrase is a bacterial topoisomerase that is essential for DNA replication.[5] Its inhibition leads to bacterial cell death.
Logical Relationship for DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by benzimidazole compounds.
b) Bacterial Membrane Potential Assay
The bacterial cytoplasmic membrane maintains a transmembrane potential that is vital for cellular processes like ATP synthesis and transport.[18] Disruption of this potential is a hallmark of membrane-targeting antibacterial agents.[18] Voltage-sensitive fluorescent dyes can be used to measure changes in membrane potential.[19][20]
Protocol: Membrane Potential Assay using a Voltage-Sensitive Dye
Materials:
-
Novel benzimidazole compounds
-
Test bacterial strains
-
Voltage-sensitive dye (e.g., DiSC₃(5) or a ratiometric dye like that in the MycoLight™ kit)
-
Buffer (e.g., PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer to a specific optical density.
-
Dye Loading: Add the voltage-sensitive dye to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.[18]
-
Assay Setup: Aliquot the dye-loaded bacterial suspension into a 96-well plate.[18]
-
Fluorescence Measurement: Measure the baseline fluorescence. Then, add the benzimidazole compound at various concentrations. A positive control (CCCP) that rapidly depolarizes the membrane should also be included.[21]
-
Data Analysis: Monitor the change in fluorescence over time. An increase in fluorescence (for quenching dyes like DiSC₃(5)) indicates membrane depolarization.[18] For ratiometric dyes, a shift in the emission ratio indicates changes in membrane potential.[21]
Data Presentation
Summarizing the quantitative data in a clear and structured format is essential for comparing the efficacy of different benzimidazole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| BEN-001 | 8 | 16 | 64 | 0.25 |
| BEN-002 | 2 | 4 | 32 | 0.25 |
| BEN-003 | 16 | 32 | >128 | 0.25 |
| BEN-004 | 4 | 8 | 16 | 0.25 |
Table 2: Zone of Inhibition Diameters for Novel Benzimidazole Compounds (at 30 µ g/disk )
| Compound ID | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | Ciprofloxacin (mm) |
| BEN-001 | 18 | 15 | 10 | 30 |
| BEN-002 | 22 | 19 | 12 | 30 |
| BEN-003 | 14 | 11 | 7 | 30 |
| BEN-004 | 20 | 17 | 14 | 30 |
Table 3: Time-Kill Assay Results for Compound BEN-002 against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 4.8 | 4.1 | 3.2 |
| 8 | 8.5 | 4.5 | 3.5 | <2.0 |
| 24 | 9.1 | 4.3 | <2.0 | <2.0 |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro evaluation of novel benzimidazole compounds for their antibacterial activity. By systematically determining the MIC, assessing the zone of inhibition, and characterizing the killing kinetics, researchers can effectively screen and prioritize lead compounds. Furthermore, preliminary mechanism of action studies can provide valuable insights into the molecular targets of these compounds, guiding future drug development efforts. Adherence to standardized protocols is paramount for generating reliable and reproducible data that can be compared across different studies and laboratories.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. frontiersin.org [frontiersin.org]
- 21. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Improving the reaction yield of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the reaction yield for the synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the condensation of N-phenyl-o-phenylenediamine and 3-bromobenzaldehyde.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction may require specific temperature control. If the reaction is too cool, the rate may be too slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] |
| Incorrect Solvent | The choice of solvent is critical for reaction efficiency.[1] For the synthesis of 1,2-disubstituted benzimidazoles, various solvents have been successfully employed, including methanol, ethanol, chloroform, and even water.[2][3] It is recommended to conduct small-scale trials with different solvents to identify the optimal one for this specific reaction. |
| Inactive or Insufficient Catalyst | Many syntheses of 1,2-disubstituted benzimidazoles are catalyst-dependent.[4] Catalysts such as erbium (III) triflate (Er(OTf)₃), phosphoric acid, or ammonium chloride have been shown to be effective.[2][5][6] Ensure the catalyst is active and used in the correct molar ratio. |
| Poor Quality of Starting Materials | Impurities in the N-phenyl-o-phenylenediamine or 3-bromobenzaldehyde can inhibit the reaction. It is advisable to use high-purity starting materials. If the purity is uncertain, purification of the reactants prior to the synthesis is recommended. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress. |
Issue 2: Formation of a Mixture of Products (2-substituted vs. 1,2-disubstituted)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The molar ratio of the reactants can influence the product distribution. For the synthesis of 1,2-disubstituted benzimidazoles, a 1:1 molar ratio of N-phenyl-o-phenylenediamine to 3-bromobenzaldehyde is typically used.[6] |
| Reaction Conditions Favoring the 2-substituted Product | Certain conditions might favor the formation of the 2-(3-bromophenyl)-1H-benzoimidazole as a byproduct. To promote the formation of the desired 1,2-disubstituted product, ensure the N-phenyl-o-phenylenediamine is used as the starting diamine. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the desired product and any byproducts or unreacted starting materials have similar polarities, separation by column chromatography can be challenging.[1] Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. Recrystallization from a suitable solvent is another effective purification method. |
| Oxidation of Starting Material | o-Phenylenediamine derivatives can be susceptible to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A1: A representative procedure based on methods for analogous 1,2-disubstituted benzimidazoles is as follows:
Experimental Protocol: Microwave-Assisted Synthesis [6]
-
Reactants:
-
N-phenyl-o-phenylenediamine (1 mmol)
-
3-bromobenzaldehyde (1 mmol)
-
Erbium (III) triflate (Er(OTf)₃) (1 mol%)
-
-
Procedure:
-
In a microwave-safe glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add 3-bromobenzaldehyde (1 mmol) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Q2: What kind of yields can I expect?
A2: Yields for the synthesis of 1,2-disubstituted benzimidazoles are highly dependent on the specific substrates and reaction conditions. However, with optimized conditions, high to excellent yields are often reported for analogous compounds.
Table 1: Reported Yields for the Synthesis of Various 1,2-Disubstituted Benzimidazoles
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | Solvent-free (Microwave) | 60°C | 5-10 min | 86-99% | [6] |
| Phosphoric Acid (7 mol%) | Methanol | 50°C | 5 min | up to 90% | [2] |
| Ammonium Chloride (4 mol) | Chloroform | Room Temp. | 4 hours | up to 94% | [5] |
| None (Conventional Heating) | Water | 100°C | 120 min | ~90% | [6] |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The consumption of starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q4: What are the potential side reactions?
A4: A potential side reaction is the formation of the 2-substituted benzimidazole, 2-(3-bromophenyl)-1H-benzoimidazole, if the starting diamine is not fully N-phenylated or if reaction conditions promote de-phenylation. Additionally, oxidation of the diamine can lead to colored impurities.[1]
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Proposed Reaction Pathway
This diagram outlines the proposed mechanism for the acid-catalyzed synthesis of 1,2-disubstituted benzimidazoles.
Caption: Proposed reaction mechanism for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Welcome to the technical support center for the purification of crude 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as N-phenyl-o-phenylenediamine and 3-bromobenzaldehyde. Side products from incomplete cyclization or oxidation of the starting materials may also be present. It is also possible for colored impurities to form due to oxidation.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification techniques for 2-aryl-1-phenyl-1H-benzimidazoles are recrystallization and silica gel column chromatography.[2] The choice between these methods will depend on the nature and quantity of the impurities.
Q3: What is a suitable solvent for dissolving the crude product before purification?
A3: The crude product is generally soluble in chlorinated solvents like dichloromethane (DCM) or chloroform, as well as other organic solvents like ethyl acetate.[3][4] The choice of solvent will also depend on the subsequent purification step.
Q4: How can I remove colored impurities from my crude product?
A4: Treatment with activated carbon can be effective in removing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding activated carbon, stirring for a period, and then filtering to remove the carbon before proceeding with crystallization or chromatography.[5]
Q5: Is acid-base extraction a viable purification method for this compound?
A5: Yes, since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities.[1] The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, which can then be separated, neutralized to precipitate the purified product, and extracted back into an organic solvent.[1]
Troubleshooting Guides
Recrystallization Challenges
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent may be too non-polar for the compound, or the cooling process is too rapid. N-phenylbenzimidazoles can sometimes be prone to oiling out.
-
Troubleshooting Steps:
-
Solvent Selection: If using a single solvent, try a more polar solvent. For mixed solvent systems (e.g., ethanol-water, hexane/ethyl acetate), ensure you are using the correct ratio.[6][7] Start by dissolving the compound in a minimum amount of the "good" (high solubility) solvent at an elevated temperature. Then, slowly add the "bad" (low solubility) solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Controlled Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can promote oiling.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem: Poor recovery of the product after recrystallization.
-
Possible Cause: Using too much solvent, or the compound has significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Choice: Select a solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures.
-
Evaporation: If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Column Chromatography Challenges
Problem: Poor separation of the desired product from impurities.
-
Possible Cause: The polarity of the eluent (mobile phase) is either too high or too low. Impurities may have very similar polarity to the product.
-
Troubleshooting Steps:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. For 2-aryl-1-phenyl-1H-benzimidazoles, a common starting point is a mixture of hexane and ethyl acetate.[8] You can vary the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve the best separation.[9]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by adding more of the more polar solvent.
-
Stationary Phase: Ensure you are using the correct stationary phase. Silica gel is standard for this class of compounds.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the amount of ethyl acetate.
-
Add a More Polar Solvent: If increasing the ethyl acetate concentration is not effective, consider adding a small amount of a more polar solvent like methanol to the eluent.
-
Experimental Protocols
Recrystallization from Ethanol
A common method for purifying 2-phenylbenzimidazole derivatives involves recrystallization from ethanol.[10]
-
Dissolution: Dissolve the dried crude product in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: Place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them.
Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of 2-aryl-1-phenyl-1H-benzimidazoles.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).[8][9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification of Benzimidazole Derivatives
| Purification Method | Compound Class | Solvent System | Reference |
| Recrystallization | 2-Phenylbenzimidazole | Aqueous Ethanol | [6] |
| Recrystallization | Substituted 2-phenylbenzimidazole | Dilute Ethanol | [6] |
| Column Chromatography | N-phenyl-o-phenylenediamine | Hexane:Ethyl Acetate (3:1) | [2] |
| Column Chromatography | Heck-Matsuda Arylation Products | Hexane:Ethyl Acetate (8:2) | [8] |
| Column Chromatography | 1,2,3-Triazole Derivatives of Paeonol | Hexane:Ethyl Acetate (7:3) | [9] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Stability issues of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in DMSO solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Dimethyl Sulfoxide (DMSO) solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a stock solution. | Compound degradation. | Perform a forced degradation study to identify potential degradation products. Analyze a freshly prepared solution as a reference. |
| Impurities in the initial compound. | Re-purify the solid compound and re-analyze. Obtain a certificate of analysis from the supplier if possible. | |
| Contamination of the DMSO solvent. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Decreased compound activity or potency in biological assays over time. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] |
| Interaction with assay components. | Investigate potential interactions of the compound with media, serum, or other assay reagents. | |
| Precipitation observed in the DMSO stock solution, especially after freezing. | Poor solubility at low temperatures. | Gently warm the solution to redissolve the compound before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Water absorption by DMSO. | Store DMSO stock solutions in tightly sealed vials with desiccant. DMSO is hygroscopic and absorbed water can reduce solubility and promote hydrolysis.[3][4] | |
| Color change in the DMSO stock solution. | Oxidation or light-induced degradation. | Store stock solutions protected from light.[5] Consider degassing the DMSO with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in DMSO?
A1: The stability of benzimidazole derivatives like this compound in DMSO can be influenced by several factors:
-
Temperature: Higher temperatures generally accelerate degradation.[6] It is recommended to store stock solutions at low temperatures (-20°C or -80°C).[1][2]
-
Light: Exposure to UV or ambient light can cause photodegradation.[5]
-
pH: Although DMSO is an aprotic solvent, residual water or acidic/basic contaminants can promote hydrolysis of the benzimidazole core or attached functional groups. The stability of imidazole-containing compounds is known to be pH-dependent.[6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation.[1][2]
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis.[3][4]
Q2: How should I properly store my DMSO stock solution of this compound?
A2: For optimal stability, stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] The vials should be tightly sealed to prevent moisture absorption. For short-term storage, -20°C is also acceptable.[1][2] Solutions should be protected from light.[5]
Q3: I observed some degradation in my stock solution. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for benzimidazole-based compounds include:
-
Hydrolysis: Cleavage of the imidazole ring or other susceptible bonds, potentially catalyzed by acidic or basic impurities.
-
Oxidation: The imidazole ring can be susceptible to oxidation.[6]
-
Photodegradation: Light can induce cleavage or rearrangement of the molecular structure.[5]
To identify the specific degradation products, a forced degradation study followed by LC-MS analysis is recommended.
Q4: How can I perform a forced degradation study to assess the stability of my compound?
A4: A forced degradation study involves exposing the compound to various stress conditions to accelerate its degradation and identify potential degradation products. This helps in developing a stability-indicating analytical method.
| Stress Condition | Typical Reagent and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours.[6] |
| Basic Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated temperatures for 24-48 hours.[6] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24-48 hours.[6][7] |
| Thermal Stress | Expose the solid compound and a solution to 60-80°C for up to 72 hours.[7] |
| Photostability | Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[7] |
Samples should be analyzed at various time points using a stability-indicating HPLC method with UV or MS detection.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for monitoring the stability of this compound.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Data Analysis: The peak area of the parent compound is monitored over time. The appearance of new peaks indicates degradation.
Protocol 2: Sample Preparation for Stability Studies
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
For long-term stability testing, aliquot the stock solution into multiple small, tightly sealed vials and store at the desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and conditions (light-exposed, light-protected).
-
For forced degradation studies, dilute the stock solution in the appropriate stress reagent (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the initial mobile phase to a concentration within the linear range of the HPLC method.
-
Analyze immediately by HPLC.
Visualizations
Caption: Workflow for assessing the stability of a compound under various conditions.
Caption: Potential degradation routes for the benzimidazole compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low bioactivity of synthesized benzimidazole batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized benzimidazole batches that exhibit low bioactivity.
Frequently Asked Questions (FAQs)
Q1: My synthesized benzimidazole batch shows significantly lower bioactivity than expected. What are the primary areas I should investigate?
A1: Low bioactivity of a synthesized benzimidazole batch can stem from several factors throughout the synthesis and testing process. The primary areas to investigate are:
-
Compound Identity and Purity: Incorrect structure or the presence of impurities can drastically affect biological activity.
-
Reaction Conditions: Suboptimal reaction parameters can lead to low yields and the formation of inactive side products.[1]
-
Starting Material Quality: The purity of initial reagents like o-phenylenediamines and aldehydes/carboxylic acids is crucial. Impurities can result in the formation of colored byproducts and interfere with the reaction.[1][2]
-
Compound Stability: Degradation of the synthesized compound during storage or handling can lead to a loss of bioactivity.
-
Bioassay Conditions: Issues with the experimental setup, reagents, or protocol of the biological assay can lead to inaccurate activity readings.
Q2: How can I confirm the identity and purity of my synthesized benzimidazole?
A2: It is essential to characterize the synthesized compound using a combination of spectroscopic and chromatographic methods.
-
Spectroscopic Analysis:
-
Chromatographic Analysis:
-
Physical Characterization:
-
Melting Point: A sharp melting point range is indicative of a pure compound.[7]
-
Q3: What are the most common synthetic pitfalls that lead to low yields and impurities?
A3: Low yields and the formation of side products are common challenges in benzimidazole synthesis. Key factors to consider include:
-
Reaction Temperature and Time: Some reactions require heating to proceed efficiently, while others may form side products at elevated temperatures.[1] It is crucial to optimize both temperature and reaction duration, often monitored by TLC.[2]
-
Choice of Catalyst: Many benzimidazole syntheses require a catalyst, such as Lewis acids (e.g., Er(OTf)₃, ZnCl₂) or ammonium salts (e.g., NH₄Cl).[1] The absence of a catalyst or using a suboptimal one can lead to poor yields.[2]
-
Solvent Selection: The choice of solvent can significantly impact reaction yield. Polar solvents like ethanol and methanol have been shown to be effective in many cases.[8]
-
Stoichiometry: The molar ratio of the reactants (o-phenylenediamine and aldehyde/carboxylic acid) should be optimized to favor the formation of the desired product.[1]
Q4: How do different substituents on the benzimidazole ring affect its bioactivity?
A4: The nature and position of substituents on the benzimidazole core play a critical role in determining its biological activity.[9]
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Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can significantly influence bioactivity. For instance, electron-withdrawing groups like -NO₂, -F, and -Cl have been shown to enhance anticonvulsant and anti-inflammatory activities in some derivatives.[9][10] Conversely, electron-donating groups may be favorable for other activities.[11]
-
Position of Substitution: The position of the substituent on the benzimidazole ring is crucial. For example, substitution at the C5 position has been shown to be important for anti-inflammatory and CDK-inhibitory activities.[10]
-
Steric Factors: The size and bulkiness of the substituent can affect how the molecule interacts with its biological target.
The specific effect of a substituent is highly dependent on the target and the overall structure of the molecule. A systematic structure-activity relationship (SAR) study is often necessary to determine the optimal substitution pattern for a desired activity.[10]
Q5: My compound is pure, but the bioactivity is still low. Could there be an issue with the compound's stability?
A5: Yes, benzimidazole derivatives can degrade under certain conditions, leading to a loss of bioactivity. Key stability considerations include:
-
Storage Conditions: A comprehensive stability study on various benzimidazoles showed that storage temperature significantly impacts stability. For muscle tissue samples, storage at -20°C was found to be optimal for most analytes.[12] Working solutions are best stored at -80°C or -20°C, with fresh preparations recommended monthly.[12]
-
Light and Air Exposure: Some compounds may be sensitive to light or oxidation. Storing samples in the dark and under an inert atmosphere can prevent degradation.[12]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is advisable to aliquot samples to minimize freeze-thaw cycles.[12]
Troubleshooting Guides
Guide 1: Low Product Yield in Benzimidazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low benzimidazole synthesis yield.
Troubleshooting Steps in Detail:
-
Verify Starting Material Purity: Ensure the o-phenylenediamine and aldehyde/carboxylic acid are pure. Impurities can lead to side reactions.[1] If purity is questionable, purify the starting materials by recrystallization or distillation.[2]
-
Optimize Reaction Conditions:
-
Temperature and Time: Systematically vary the reaction temperature. Some reactions that are sluggish at room temperature show significant improvement with heating.[1] Monitor the reaction progress using TLC to determine the optimal reaction time.[2]
-
Solvent: Perform a solvent screen. Common solvents for benzimidazole synthesis include ethanol, methanol, and chloroform.[8] The polarity of the solvent can have a significant impact on the reaction outcome.
-
-
Evaluate Catalyst System:
-
Catalyst Choice: If no catalyst was used, consider adding one. Ammonium chloride (NH₄Cl) is a simple and effective catalyst for many reactions.[2] For more challenging syntheses, Lewis acids or heterogeneous catalysts might be necessary.[1][8]
-
Catalyst Loading: Optimize the amount of catalyst used. Increasing the catalyst amount does not always lead to higher yields and can sometimes decrease selectivity.[1]
-
-
Review Purification Method:
Guide 2: Inconsistent or Low Bioactivity in Assays
This guide outlines steps to take when a structurally confirmed and pure benzimidazole compound shows inconsistent or low bioactivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioactivity of synthesized benzimidazoles.
Troubleshooting Steps in Detail:
-
Re-confirm Purity and Identity: Before proceeding, re-analyze the batch using a high-resolution method like HPLC or LC-MS to ensure no degradation has occurred and that the initial characterization was accurate.[6]
-
Assess Compound Stability:
-
Storage Conditions: Verify that the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light).[12]
-
Stability in Assay Medium: Determine the stability of the compound in the assay buffer or medium over the course of the experiment.
-
-
Scrutinize Bioassay Protocol:
-
Controls: Ensure that both positive and negative controls are behaving as expected. A weak or no response from the positive control indicates a problem with the assay itself.[13]
-
Reagents: Check the quality and expiration dates of all assay reagents, buffers, and cell lines.
-
Compound Solubility: Confirm that the compound is fully dissolved in the assay medium at the tested concentrations. Precipitation will lead to an underestimation of potency.
-
-
Review Structure-Activity Relationship (SAR):
Data Tables
Table 1: Influence of Reaction Conditions on Benzimidazole Synthesis Yield
| Entry | o-Phenylenediamine (mmol) | Aldehyde (mmol) | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 1 | 1.2 | None | Ethanol | Room Temp | 4 | ~32 | [8] |
| 2 | 1 | 1.2 | None | Ethanol | Room Temp | 16 | 60 | [8] |
| 3 | 1 | 1.2 | 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | High | [2][8] |
| 4 | 1 | 1 | 1 mol% Er(OTf)₃ | Solvent-free | 60°C (MW) | 5-10 min | High | [1][2] |
| 5 | 1 | 1 | 4 mmol NH₄Cl | CHCl₃ | Room Temp | 4 | Good | [1][2] |
| 6 | 0.3 | 0.3 | 1 wt% Au/TiO₂ | Methanol | 60°C | 6 | >95 | [15] |
Table 2: Bioactivity Data for Selected Benzimidazole Derivatives (IC₅₀ Values)
| Compound ID | Target/Assay | R¹ Substituent | R² Substituent | IC₅₀ (µM) | Reference |
| 1 | Urease Inhibition | H | H | 7.18 | [16] |
| 2 | Urease Inhibition | H | 2-Cl | 7.23 | [16] |
| 3 | Urease Inhibition | H | 4-NO₂ | 3.36 | [3] |
| 4 | Anti-HBV | H | pyrrole-ethyl | 0.41 | [17] |
| 5 | TNF-α Inhibition | H | piperidin-4-yl derivative | 1.87 | [14] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using NH₄Cl Catalyst[1][2]
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl, 4 mmol) to the stirred solution.
-
Aldehyde Addition: Add the corresponding aldehyde (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for approximately 4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into crushed ice.
-
Purification: Filter the separated solid product. Wash the solid with water and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
Protocol 2: In Vitro Egg Hatch Assay (EHA) for Anthelmintic Activity[13]
-
Egg Recovery: Recover helminth eggs from fecal samples using a flotation method with a saturated salt solution.
-
Preparation: Prepare a suspension of the purified eggs in a suitable buffer or water.
-
Exposure: In a 24-well plate, add a defined number of eggs to each well. Add serial dilutions of the test benzimidazole compounds to the wells. Include a negative control (vehicle only) and a positive control (e.g., Albendazole).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Assessment: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration that inhibits 50% of egg hatching.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity[18]
-
Solution Preparation: Prepare a stock solution of the test benzimidazole compound in a suitable solvent (e.g., ethanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control containing only the solvent and DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. isca.me [isca.me]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ullmann Condensation of Benzimidazoles
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Ullmann condensation for the N-arylation of benzimidazoles.
Troubleshooting Guide
This section addresses common issues encountered during the Ullmann condensation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Possible Causes & Solutions:
-
Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.
-
Solution: Use freshly purchased, high-purity copper salts (e.g., CuI, Cu2O) or copper nanoparticles. Consider preparing "activated" copper powder in situ if using copper metal.
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.
-
Solution: Screen a variety of ligands. For N-arylation of imidazoles and benzimidazoles, 1,10-phenanthroline derivatives (like 4,7-dimethoxy-1,10-phenanthroline) and amino acids (like N,N-dimethylglycine) have proven effective.[1]
-
-
Incorrect Base: The base might be too weak to deprotonate the benzimidazole or may not be soluble enough in the reaction mixture.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly used. For challenging substrates, stronger bases like potassium phosphate (K3PO4) can be beneficial.
-
-
Suboptimal Solvent: The solvent may not be appropriate for the reaction temperature or solubility of the reactants.
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (often >150 °C) to proceed efficiently.[2]
-
Solution: Ensure the reaction is heated to the appropriate temperature for the specific catalyst-ligand system being used. Modern systems can sometimes operate at milder temperatures (80-120 °C).
-
-
Atmosphere Control: The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.
-
Solution: While some modern protocols are air-stable, it is generally good practice to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
Possible Causes & Solutions:
-
Homo-coupling of Aryl Halide: This is a common side reaction in Ullmann condensations.
-
Solution: This can be minimized by using a more active catalyst/ligand system that favors the desired cross-coupling reaction. Lowering the reaction temperature or using a less reactive aryl halide (e.g., bromide instead of iodide) might also help, though this could impact the overall reaction rate.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, leading to the formation of the corresponding arene.
-
Solution: Ensure the reaction is free of protic impurities. Using a dry, high-purity solvent is crucial.
-
-
N-Arylation at the incorrect nitrogen (for substituted benzimidazoles):
-
Solution: The regioselectivity can be influenced by the substitution pattern on the benzimidazole ring and the reaction conditions. Steric hindrance can play a significant role. It may be necessary to protect one of the nitrogen atoms if regioselectivity is a persistent issue.
-
Question 3: The reaction works for simple aryl halides, but fails with my complex, functionalized substrate. What should I do?
Possible Causes & Solutions:
-
Steric Hindrance: Bulky groups near the halogen on the aryl halide or near the N-H bond on the benzimidazole can impede the reaction.
-
Solution: Employ more effective and sterically less demanding ligands. Ligands like N,N-dimethylglycine can be effective in these cases. Increasing the reaction temperature or using a more active catalyst (e.g., copper nanoparticles) may also overcome steric barriers.
-
-
Incompatible Functional Groups: Certain functional groups on the substrates can interfere with the catalytic cycle. For example, acidic protons (e.g., -OH, -COOH) can react with the base, while groups like nitro groups can be reduced under certain conditions.
-
Solution: Protect sensitive functional groups before the coupling reaction and deprotect them afterward. Alternatively, screen different catalyst/ligand systems that are known to be more tolerant of a wider range of functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann condensation of benzimidazoles?
A1: Copper(I) salts such as CuI and CuBr are most commonly used and are generally more effective than Copper(II) salts. Copper(I) oxide (Cu2O) is also an excellent and economical choice.[3] In some cases, copper nanoparticles can exhibit very high catalytic activity.[4]
Q2: Is a ligand always necessary?
A2: While some ligand-free protocols exist, the use of a ligand is highly recommended for achieving good yields under milder conditions. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[5]
Q3: What is the typical catalyst and ligand loading?
A3: Catalyst loading typically ranges from 1-10 mol%. Ligand loading is often in a 1:1 or 1:2 ratio with the copper catalyst. However, optimal loadings should be determined experimentally for each specific reaction.
Q4: How do I choose the right base?
A4: The choice of base is critical. It must be strong enough to deprotonate the benzimidazole N-H bond. Cs2CO3 and K2CO3 are good starting points. For less reactive substrates, K3PO4 is a stronger, effective alternative. The base should also be compatible with the solvent and not cause unwanted side reactions.
Q5: What is the reactivity order for aryl halides?
A5: The general reactivity order is Ar-I > Ar-Br > Ar-Cl > Ar-F. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are less reactive and often require more forcing conditions or specialized catalyst systems.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazole/Benzimidazole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu2O (5) | Ethyl 2-oxocyclohexanecarboxylate (10) | Cs2CO3 (2) | MeCN | 80-90 | 12-24 | Good to Excellent | [3] |
| CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | K2CO3 (2) | DMF | 110 | 24 | 85-95 | [1] |
| CuI (10) | N,N-Dimethylglycine (20) | Cs2CO3 (2) | Dioxane | 100 | 24 | 70-90 | N/A |
| Cu-nanoparticles (10) | None | Cs2CO3 (1.5) | Acetonitrile | 50-60 | 6 | 87 | [4] |
| CuBr (5) | Proline (10) | Cs2CO3 (2) | MeCN | 82 | 24 | Moderate to Good | [5] |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Benzimidazole:
-
To an oven-dried reaction vessel, add the benzimidazole (1.0 mmol), aryl halide (1.2 mmol), copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 0.10 mmol, 10 mol%).
-
Add the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzimidazole.
Visualizations
Caption: A troubleshooting decision tree for low-yield Ullmann condensations.
Caption: A typical experimental workflow for the Ullmann condensation.
References
Identifying and minimizing side reactions in 2-arylbenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-arylbenzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for 2-arylbenzimidazoles and what are its primary challenges?
The most prevalent method for synthesizing 2-arylbenzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[1][2] This method, often a variation of the Phillips-Ladenburg or Weidenhagen reaction, is popular due to the wide availability of starting materials.[3][4] However, researchers frequently encounter challenges such as low yields and the formation of side products.[5] Many traditional protocols suffer from drawbacks including harsh reaction conditions, long reaction times, and the use of hazardous reagents.[6]
Q2: I am observing a significant amount of a major byproduct in my reaction. How can I identify it?
A very common side product in this synthesis is the 1,2-disubstituted benzimidazole . This typically occurs when an excess of the aldehyde is used or when the reaction conditions favor further reaction of the initially formed 2-arylbenzimidazole.[7]
-
Identification: The 1,2-disubstituted product will have a significantly different NMR spectrum compared to the desired product, notably showing signals corresponding to the N-alkyl or N-arylmethyl group. Mass spectrometry will also show a higher molecular weight corresponding to the addition of the second aldehyde-derived unit.
Q3: How can I minimize the formation of the 1,2-disubstituted benzimidazole byproduct?
Minimizing the formation of the 1,2-disubstituted byproduct can be achieved through several strategies:
-
Stoichiometry Control: Carefully controlling the molar ratio of o-phenylenediamine to the aldehyde is crucial. Using a 1:1 or a slight excess of the diamine can favor the formation of the monosubstituted product.[8]
-
Catalyst Selection: Certain catalysts have been shown to selectively yield the 2-arylbenzimidazole. For instance, Erbium triflate (Er(OTf)₃) has been used to selectively synthesize 1,2-disubstituted benzimidazoles, implying that its absence or the use of other specific catalysts can favor the monosubstituted product.[8][9]
-
Reaction Conditions: Optimizing the temperature and reaction time can also influence the product distribution. Shorter reaction times may prevent the subsequent N-alkylation/arylation reaction.[5]
Q4: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5][8] Polar solvents like methanol and ethanol often lead to higher yields.[10]
-
Catalyst Issues: The choice and amount of catalyst are critical. Many modern syntheses utilize catalysts to achieve high yields under mild conditions.[11] Experimenting with different catalysts such as Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), solid-supported catalysts, or nanoparticles can lead to significant improvements.[11]
-
Incomplete Reaction or Intermediate Trapping: The reaction proceeds through a Schiff base intermediate.[12] If the subsequent cyclization and oxidation steps are not efficient, the reaction may stall at the intermediate stage. The use of an oxidizing agent (or air) is often necessary for the final aromatization step.[13]
Q5: I am observing the formation of a complex mixture of products. What are other potential side reactions?
Besides the 1,2-disubstituted product, other side reactions can lead to a complex product mixture:
-
Aldehyde Self-Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), especially in the presence of acid or base catalysts.[6]
-
Reactions of o-phenylenediamine: o-Phenylenediamine can potentially undergo other reactions, though this is less common under typical benzimidazole synthesis conditions.
-
Schiff Base Intermediate Reactions: The intermediate Schiff base can potentially undergo other reactions if the desired cyclization is slow.[12][14]
To minimize these, ensure the purity of your starting materials and optimize the reaction conditions to favor the desired intramolecular cyclization.
Q6: How can I effectively purify my 2-arylbenzimidazole product?
Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Ethanol is a commonly used solvent for recrystallization.[5]
-
Column Chromatography: If recrystallization is not effective or if multiple products are present, silica gel column chromatography can be used to separate the desired product from impurities.[15]
-
Washing: After the reaction, washing the crude product with water and a mild base (like a sodium bicarbonate solution) can help remove acidic catalysts and other water-soluble impurities.[5]
Minimizing Side Reactions: A Quantitative Overview
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired 2-arylbenzimidazole. The following table summarizes various catalytic systems and their reported efficiencies.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 5-10 min | 86-99 | [8] |
| H₂O₂/HCl | Acetonitrile | Room Temp | 15-45 min | 85-96 | [13] |
| None | Water | 75 | 20-30 min | 90-92 | [16] |
| MgCl₂·6H₂O | Ethanol | Reflux | 15-30 min | 85-95 | [11] |
| CuO Nanoparticles | Solvent-free | 80 | 20-40 min | 90-98 | [11] |
| [DodecIm][HSO₄] | Ethanol | Room Temp | 1-2 h | 88-95 | [11] |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 4 h | 97 | [10] |
Detailed Experimental Protocols
Example Protocol 1: Microwave-Assisted Synthesis using Er(OTf)₃
This protocol is adapted for the high-yield synthesis of 1,2-disubstituted benzimidazoles.[8]
-
Reaction Setup: In a microwave reactor vessel, combine N-substituted-o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Microwave Irradiation: Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add water to the mixture.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Example Protocol 2: Green Synthesis in Water
This protocol provides an environmentally friendly method for the synthesis of 2-arylbenzimidazoles.[16]
-
Reaction Setup: Dissolve o-phenylenediamine (1 mmol) in 5 mL of water at 75 °C in a round-bottom flask.
-
Addition of Aldehyde Derivative: Add the arylidenemalononitrile (2 mmol) to the solution. The reaction mixture will liquefy and then resolidify.
-
Monitoring: Monitor the reaction by TLC (e.g., petroleum ether: ethyl acetate 8:2) until the starting arylidenemalononitrile has been consumed.
-
Isolation and Purification: After cooling the reaction mixture, recrystallize the solid product from an ethanol-water mixture. Filter the pure 2-arylbenzimidazole product.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in 2-arylbenzimidazole synthesis.
Caption: Troubleshooting workflow for 2-arylbenzimidazole synthesis.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Bromophenyl Benzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential degradation pathways of bromophenyl benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bromophenyl benzimidazole compounds?
A1: Bromophenyl benzimidazole compounds are susceptible to several degradation pathways, including photodegradation, chemical degradation (hydrolysis and oxidation), and microbial degradation. The specific pathway and rate of degradation can be influenced by environmental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents or microorganisms.[1][2][3][4]
Q2: How does the bromine substituent on the phenyl ring affect the degradation of these compounds?
A2: The bromine substituent, being an electron-withdrawing group, can influence the electron density of the benzimidazole ring system. This can affect the molecule's susceptibility to nucleophilic attack in hydrolytic degradation and alter its light absorption properties, thereby influencing photodegradation rates. The position of the bromine atom on the phenyl ring is also a critical factor.
Q3: What are the expected degradation products of bromophenyl benzimidazole compounds?
A3: Degradation can lead to a variety of products. Hydrolysis may cleave amide or ester linkages if present, or open the imidazole ring under harsh conditions.[3][5] Oxidation can introduce hydroxyl groups to the aromatic rings or lead to the formation of N-oxides.[6] Photodegradation can result in debromination, rearrangement, or cleavage of the benzimidazole core.[7] Microbial degradation often involves initial hydroxylation followed by ring cleavage.[2][8]
Q4: Are there any standard guidelines for conducting forced degradation studies on these compounds?
A4: Yes, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing and forced degradation studies.[9] These studies typically involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[3][10]
Troubleshooting Guides
Issue 1: Inconsistent results in photodegradation experiments.
-
Symptom: High variability in degradation rates between replicate experiments under light exposure.
-
Possible Cause 1: Fluctuations in light intensity or wavelength.
-
Troubleshooting Step: Ensure a stable light source with a calibrated and consistent output. Use a photostability chamber that controls both light and temperature.
-
Possible Cause 2: Solvent effects. The choice of solvent can significantly impact photodegradation kinetics.[7]
-
Troubleshooting Step: Maintain a consistent solvent system across all experiments. If comparing different solvents, ensure they are of high purity and de-gassed to prevent quenching or sensitizing effects.
-
Possible Cause 3: Concentration of the compound. Higher concentrations can lead to self-quenching or inner filter effects.[7]
-
Troubleshooting Step: Work with dilute solutions and ensure the concentration is within the linear range of your analytical method.
Issue 2: Difficulty in separating degradation products using HPLC.
-
Symptom: Co-elution of the parent compound with one or more degradation products, or poor peak shape.[11][12][13]
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Step: Optimize the mobile phase by systematically varying the organic modifier, aqueous phase pH, and buffer concentration. A gradient elution may be necessary to resolve compounds with different polarities.
-
Possible Cause 2: Unsuitable column chemistry.
-
Troubleshooting Step: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes.
-
Possible Cause 3: Formation of multiple, closely related degradation products.
-
Troubleshooting Step: Couple your HPLC system with a mass spectrometer (LC-MS) to aid in the identification and differentiation of co-eluting peaks based on their mass-to-charge ratio.
Issue 3: Low or no degradation observed under hydrolytic stress conditions.
-
Symptom: The concentration of the bromophenyl benzimidazole compound remains unchanged after exposure to acidic or basic conditions.
-
Possible Cause 1: Insufficiently harsh conditions. Benzimidazole rings can be relatively stable.[14]
-
Troubleshooting Step: Increase the concentration of the acid or base, elevate the temperature, or extend the reaction time as per ICH guidelines for forced degradation.[3][5]
-
Possible Cause 2: Poor solubility of the compound in the aqueous stress medium.
-
Troubleshooting Step: Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility, but be mindful that this can affect the hydrolysis rate. Ensure the co-solvent is stable under the applied stress conditions.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the bromophenyl benzimidazole compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.
-
Incubate and sample as described for acid/base hydrolysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial.
-
Incubate the vial at room temperature, protected from light, for 24 hours.
-
Sample at specified time points and dilute for HPLC analysis.
-
Protocol 3: Photodegradation Study
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a quartz cuvette or a photostable, transparent vial.
-
Light Exposure:
-
Place the sample in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon lamp).
-
Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, run a dark control sample wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze the samples by HPLC at appropriate time intervals.
Data Presentation
Table 1: Photodegradation Kinetics of a Hypothetical Bromophenyl Benzimidazole Compound
| Parameter | Value |
| Initial Concentration | 10 µg/mL |
| Light Source | Xenon Lamp |
| Wavelength Range | 300-800 nm |
| Apparent First-Order Rate Constant (k) | 0.05 hr⁻¹ |
| Half-life (t½) | 13.86 hours |
| Quantum Yield (Φ) | 1.5 x 10⁻⁴ |
Table 2: Summary of Forced Degradation Studies for a Hypothetical Bromophenyl Benzimidazole Compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15% | Hydroxylated parent, Imidazole ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 45% | Debrominated parent, Amide hydrolysis product (if applicable) |
| Oxidation | 3% H₂O₂ | 24 hours | 25 °C | 30% | N-oxide, Hydroxylated parent |
| Thermal | Solid State | 48 hours | 80 °C | 5% | Isomeric impurities |
| Photolytic | ICH Q1B | - | 25 °C | 60% | Debrominated parent, Photodimers |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of bromophenyl benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. ijarsct.co.in [ijarsct.co.in]
How to remove catalyst impurities from 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Topic: Purification of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
For: Researchers, Scientists, and Drug Development Professionals
From: The Desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for removing persistent catalyst impurities from your target compound, this compound. We understand that residual metals from catalytic cross-coupling reactions can compromise downstream applications and lead to inaccurate biological data. This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove catalyst impurities from my final compound?
A1: Residual catalyst metals, such as palladium or copper, are a significant concern in drug development and research.[1] These impurities can interfere with subsequent chemical transformations, and more critically, they must be controlled to acceptable, low levels as mandated by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] Even trace amounts can exhibit toxicity or catalyze unwanted side reactions in biological assays, leading to unreliable results.
Q2: My standard purification by column chromatography isn't removing all the catalyst residues. Why is this happening?
A2: While column chromatography is a powerful purification technique, it may not always be sufficient for removing catalyst impurities.[2] This can be due to several factors:
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Complex Formation: The catalyst may form stable complexes with your product or impurities, causing them to co-elute.
-
Polarity Matching: The polarity of the catalyst-containing species might be very similar to your product, making separation difficult.
-
Tailing: Metal impurities can streak or "tail" down the column, contaminating multiple fractions.
Q3: I've heard about "scavengers." What are they and how do they work?
A3: Metal scavengers are materials, often silica-based or polymeric resins, that are functionalized with groups that have a high affinity for specific metals.[3][4] The basic principle is chemisorption, where the scavenger's functional groups form strong bonds with the metal, effectively "scavenging" it from the solution.[1] These are highly effective for removing residual palladium and other transition metals.[5] The solid nature of these scavengers allows for easy removal from the reaction mixture by simple filtration.[2][3]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Persistent Palladium Contamination After a Suzuki or Buchwald-Hartwig Coupling Reaction
Palladium-catalyzed reactions are frequently employed in the synthesis of complex molecules like this compound.[1] However, removing the final traces of palladium can be challenging.
Initial Assessment:
-
Quantify the Contamination: Before attempting removal, it's essential to know the level of palladium contamination. This is typically done using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Characterize the Impurity: Is the palladium in a soluble, colloidal, or particulate form? This will influence the choice of removal method.
Recommended Solutions:
| Method | Description | Advantages | Disadvantages |
| Thiol-Based Scavengers | Functionalized silica or polymer resins with thiol (-SH) groups that strongly bind to palladium. | High efficiency and selectivity for palladium.[1] Easy to remove by filtration. | Can sometimes introduce sulfur-containing impurities. Cost can be a factor for large-scale applications. |
| Activated Carbon | Treatment with activated carbon can adsorb palladium species.[1] | Cost-effective and readily available.[6] | Can be less selective and may adsorb the desired product, leading to yield loss.[2] |
| Extraction with Chelating Agents | Washing the organic solution with an aqueous solution of a chelating agent like EDTA.[7][8] | Effective for removing various metal ions. | Can require multiple extractions and may not be effective for all forms of palladium. |
| Recrystallization | Purifying the compound by dissolving it in a suitable solvent and allowing it to crystallize. | Can be highly effective if the impurity is excluded from the crystal lattice. | Not always successful, as some impurities can co-crystallize with the product.[2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol outlines the use of a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) scavenger, which has shown high efficacy in palladium removal.[1][5]
Workflow Diagram:
Caption: Workflow for palladium scavenging.
Step-by-Step Methodology:
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent such as THF, dichloromethane (DCM), or toluene.[5]
-
Add the Scavenger: Add 3-5 equivalents of the MP-TMT scavenger relative to the initial amount of palladium catalyst used in the reaction.[5][9]
-
Stir the Mixture: Stir the resulting slurry at room temperature for 4 to 16 hours.[9] The exact time may need to be optimized for your specific reaction.
-
Filter: Remove the scavenger resin by filtration through a pad of celite or a suitable filter paper.
-
Wash: Wash the collected resin with a small amount of the solvent used to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm successful removal.
Scenario 2: Copper Catalyst Residues from Ullmann Condensation or Click Chemistry
Copper catalysts are also used in the synthesis of benzimidazole derivatives and related heterocyclic compounds.[10] Removing copper salts can be challenging due to their solubility in various organic solvents.
Recommended Solutions:
| Method | Description | Advantages | Disadvantages |
| Aqueous Ammonia/Ammonium Chloride Wash | Washing the organic layer with an aqueous solution of ammonia or ammonium chloride.[7] Copper ions form a water-soluble blue complex with ammonia.[7] | Simple and effective for many copper species. | The basicity of ammonia or acidity of ammonium chloride may not be compatible with all products. |
| EDTA Extraction | Liquid-liquid extraction using an aqueous solution of ethylenediaminetetraacetic acid (EDTA).[7] | Forms a stable, water-soluble complex with copper.[11] | May require pH adjustment for optimal chelation. |
| Chelating Resins | Using a solid-supported chelating resin, such as one containing iminodiacetic acid groups. | High selectivity for copper and easy removal of the resin. | Can be more expensive than simple extraction methods. |
Protocol 2: Copper Removal by Aqueous Extraction with a Chelating Agent
This protocol details the removal of copper impurities using an aqueous solution of EDTA.
Logical Relationship Diagram:
Caption: Copper removal via chelation and extraction.
Step-by-Step Methodology:
-
Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Prepare EDTA Solution: Prepare a 0.1-0.5 M aqueous solution of EDTA. The pH may need to be adjusted to neutral or slightly basic (pH 7-8) with a suitable base (e.g., NaOH or NH4OH) to ensure the EDTA is fully dissolved and in its active form.
-
Perform Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous EDTA solution.
-
Shake and Separate: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate.
-
Collect Layers: Drain the organic layer. The aqueous layer, containing the copper-EDTA complex, can be discarded.
-
Repeat if Necessary: For higher levels of contamination, repeat the extraction with a fresh portion of the EDTA solution. A color change in the aqueous layer (often to blue) indicates the presence of copper.
-
Wash and Dry: Wash the organic layer with brine to remove any remaining aqueous solution, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Isolate Product: Filter off the drying agent and concentrate the organic solution to obtain the purified product.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues with catalyst contamination, ensuring the integrity and purity of their synthesized compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. spinchem.com [spinchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Improving the aqueous solubility of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole for biological testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole during biological testing.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can compromise experimental results by lowering the effective compound concentration.[1] Use this guide to diagnose and resolve common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution into aqueous buffer/media. | Solvent Shock : Rapid change in solvent polarity when a concentrated stock (e.g., in DMSO) is added to the aqueous medium.[1] | Perform a serial dilution. First, create an intermediate dilution in a solvent miscible with both the stock solvent and water (e.g., ethanol or PEG), then add to the final aqueous solution.[2] Alternatively, add the stock solution dropwise to the aqueous medium while vortexing.[3] |
| Concentration Exceeds Solubility : The final desired concentration is higher than the compound's maximum aqueous solubility.[1] | Determine the compound's maximum solubility in the final assay medium via a solubility test. If the required concentration is too high, a reformulation strategy (e.g., using cyclodextrins or surfactants) is necessary.[3] | |
| Delayed Precipitation (after hours/days in incubator). | Temperature or pH Shift : Changes in temperature (e.g., room temp to 37°C) or pH shifts in the medium due to cellular metabolism or CO2 environment can decrease solubility over time.[1] | Pre-warm all solutions to the final experimental temperature before mixing.[1] Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration. Test the compound's solubility at different pH values to identify sensitivity.[1] |
| Interaction with Media Components : The compound may interact with salts, proteins, or other components in complex media like cell culture fluid, leading to precipitation.[1] | Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to see if media components are the cause. If so, a formulation that protects the compound, such as a cyclodextrin complex, may be required.[1] | |
| Precipitate in Stock Solution after freeze-thaw cycles. | Poor Solubility at Low Temperatures : The compound may have limited solubility in the stock solvent (e.g., DMSO) at freezing temperatures. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Before use, gently warm the stock to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound? A1: Like many benzimidazole derivatives, this compound possesses a rigid, aromatic structure, making it highly hydrophobic and lipophilic.[4][5] Such molecules have low aqueous solubility because they cannot form favorable interactions (like hydrogen bonds) with water, leading to challenges in biological assays where aqueous systems are standard.[6][7]
Q2: What is the first and simplest approach I should try to solubilize my compound? A2: The most common initial approach is to use a co-solvent.[8] Prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically ≤0.5% for DMSO) to avoid solvent toxicity in cellular assays.[1][2]
Q3: My compound precipitates even when using DMSO. What are my next options? A3: If a simple co-solvent approach fails, you should consider more advanced formulation strategies. The choice depends on the experimental context, but common effective methods include:
-
pH Adjustment : If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[9]
-
Cyclodextrin Complexation : Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to form inclusion complexes that encapsulate the hydrophobic compound and present a hydrophilic exterior to the aqueous solvent.[4][6]
-
Use of Surfactants : Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[10][11]
-
Solid Dispersions : For preclinical studies, creating a solid dispersion by embedding the compound within a hydrophilic polymer matrix can improve its dissolution rate.[12][13]
Q4: How do I choose the best solubilization technique for my experiment? A4: The best technique depends on your specific needs. For in vitro assays, co-solvents and cyclodextrins are widely used. For in vivo studies, formulation strategies like solid dispersions, nanosuspensions, or lipid-based systems are often necessary to improve oral bioavailability.[4][8][10] A systematic approach, as outlined in the workflow diagram below, is recommended.
Q5: Are there downsides to using solubility enhancers like DMSO or cyclodextrins? A5: Yes. High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[3] Surfactants can also affect cell membranes and protein function. Cyclodextrins are generally well-tolerated but can sometimes interact with assay components or affect cellular cholesterol. It is crucial to run proper vehicle controls in all experiments to ensure the observed effects are from the compound, not the excipients.
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of a typical poorly soluble benzimidazole derivative in various solvents and the approximate improvement achievable with different enhancement techniques.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility, suitable for stock solutions. |
| N,N-Dimethylformamide (DMF) | > 50 | High solubility, suitable for stock solutions. |
| Ethanol (95%) | ~1-5 | Moderate solubility. |
| Polyethylene Glycol 400 (PEG 400) | ~10-20 | Good solubility, can be used as a co-solvent.[8] |
Table 2: Comparison of Aqueous Solubility Enhancement Techniques
| Method | Excipient/System | Approximate Fold Increase in Aqueous Solubility | Suitability |
| Co-solvent | 5% PEG 400 in water | 10 - 50x | In vitro / In vivo |
| pH Adjustment | pH 2.0 Buffer | 5 - 100x (highly compound-dependent) | In vitro |
| Surfactant | 2% Tween® 80 | 50 - 200x | In vitro / In vivo |
| Complexation | 10 mM Hydroxypropyl-β-Cyclodextrin (HPβCD) | 100 - 1000x+ | In vitro / In vivo |
| Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | > 100x (dissolution rate) | In vivo (oral) |
Experimental Protocols & Methodologies
Protocol 1: Preparation Using a Co-Solvent (DMSO)
-
Prepare Stock Solution : Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Aqueous Solution : Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]
-
Perform Serial Dilution :
-
To avoid solvent shock, do not add the DMSO stock directly to the final large volume.
-
Calculate the volume of stock needed for your final concentration, ensuring the final DMSO percentage is below 0.5%.
-
Add the calculated volume of DMSO stock to a small volume of the pre-warmed medium (e.g., 10-20x the stock volume) while gently vortexing.
-
Add this intermediate dilution to the rest of your pre-warmed medium to reach the final volume and concentration.[3]
-
-
Vehicle Control : Prepare a vehicle control solution containing the same final concentration of DMSO as your test samples.
Protocol 2: Solubility Enhancement using Cyclodextrins (HPβCD)
This protocol determines the increase in solubility via phase-solubility analysis.
-
Prepare Cyclodextrin Solutions : Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 5, 10, 20 mM) in your chosen aqueous buffer.[2]
-
Add Excess Compound : Add an excess amount of the benzimidazole compound to each cyclodextrin solution in separate sealed vials. There should be visible solid material remaining in each vial.[2]
-
Equilibrate : Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[2]
-
Sample Preparation : After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.
-
Analysis : Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis : Plot the concentration of the dissolved benzimidazole compound against the concentration of HPβCD. The slope of this plot can be used to determine the complexation efficiency.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 2620-76-0: 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole [cymitquimica.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmtech.com [pharmtech.com]
- 12. internationaljournal.org.in [internationaljournal.org.in]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common problems encountered during the scale-up synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended actions to resolve them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields during scale-up can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommended Actions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. Experiment with a gradual increase in temperature, monitoring the impurity profile.
-
Catalyst Inactivity: The catalyst may be inefficient or deactivated. Consider screening different catalysts or increasing the catalyst loading. Common catalysts for benzimidazole synthesis include various Lewis and Brønsted acids.
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and the formation of byproducts.
-
Recommended Actions: While a 1:1 molar ratio of N-phenyl-o-phenylenediamine to 3-bromobenzaldehyde is theoretically required, a slight excess (1.05-1.1 equivalents) of the aldehyde can sometimes drive the reaction to completion.
-
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction and byproduct formation.
-
Recommended Actions: Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Recommended Actions: If the product is sensitive to prolonged heat, reduce the reaction time or temperature. Ensure the work-up procedure is not overly acidic or basic if the product is pH-sensitive.
-
Q2: The final product is highly colored, even after initial purification. What causes this and how can I obtain a purer, less colored product?
A2: Color formation is a common issue in benzimidazole synthesis, often indicating the presence of oxidized impurities.
-
Oxidation of Starting Materials or Intermediates: N-phenyl-o-phenylenediamine and the intermediate Schiff base can be susceptible to air oxidation, leading to highly conjugated, colored byproducts.
-
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
-
-
Side Reactions of 3-Bromobenzaldehyde: Aldehydes can undergo self-condensation or other side reactions, particularly at elevated temperatures or in the presence of strong acids or bases.
-
Recommended Actions: Control the rate of addition of the aldehyde to the reaction mixture to maintain a low instantaneous concentration.
-
-
Purification:
-
Recommended Actions:
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can help remove colored impurities.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) are often effective for color removal.
-
-
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?
A3: The primary side reactions in this synthesis involve the reactants and the reaction intermediate.
-
Incomplete Cyclization: The intermediate Schiff base (imine) may not fully cyclize to the benzimidazole ring.
-
Recommended Actions: Ensure sufficient reaction time and optimal temperature. The choice of catalyst is also critical for promoting the cyclization step.
-
-
Self-Condensation of 3-Bromobenzaldehyde: Under certain conditions, aldehydes can undergo self-condensation reactions.
-
Recommended Actions: Maintain good temperature control and consider adding the aldehyde slowly to the reaction mixture.
-
-
Formation of 1,2-Disubstituted Benzimidazole (if starting from o-phenylenediamine): While the use of N-phenyl-o-phenylenediamine directs the synthesis towards the desired 1-phenyl product, any unreacted o-phenylenediamine could lead to the formation of the 2-(3-bromophenyl)-1H-benzoimidazole.
-
Recommended Actions: Ensure the purity of the N-phenyl-o-phenylenediamine starting material.
-
Q4: I'm facing challenges with product isolation and purification on a larger scale. What are the best strategies?
A4: Scaling up purification requires moving from lab-scale techniques to more robust industrial methods.
-
Product Precipitation/Crystallization:
-
Recommended Actions:
-
Controlled Cooling: Instead of rapid cooling in an ice bath, allow the reaction mixture to cool slowly to promote the formation of larger, purer crystals.
-
Anti-Solvent Addition: If the product is soluble in the reaction solvent, a controlled addition of an anti-solvent can induce crystallization.
-
-
-
Filtration and Washing:
-
Recommended Actions: On a large scale, filtration can be slow. Ensure an appropriately sized filter is used. Wash the filter cake with a cold, suitable solvent to remove impurities without dissolving a significant amount of the product.
-
-
Recrystallization:
-
Recommended Actions: This is one of the most effective methods for purifying solid products at scale. A thorough solvent screen should be performed at the lab scale to identify the optimal solvent or solvent system that provides good recovery and high purity.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 2-Aryl-1-phenyl-1H-benzimidazoles
| Parameter | Typical Range/Options | Considerations for Scale-up |
| Solvent | Ethanol, Methanol, Acetic Acid, DMF, DMSO | Choose a solvent that allows for a suitable reaction temperature, dissolves reactants, and facilitates product isolation. Consider the boiling point for effective heat management. |
| Catalyst | Acetic Acid, p-Toluenesulfonic Acid (pTSA), Lewis Acids (e.g., ZnCl₂, FeCl₃) | Catalyst choice can impact reaction time and selectivity. Homogeneous catalysts may require challenging removal, while heterogeneous catalysts can be filtered off. |
| Temperature | Room Temperature to 120°C | The reaction is often exothermic. Scale-up requires careful temperature control to prevent runaways and minimize byproduct formation. |
| Reaction Time | 2 to 24 hours | Monitor by HPLC or TLC. Longer times at lower temperatures may improve selectivity. |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere is recommended to prevent oxidation and the formation of colored impurities. |
Experimental Protocols
Laboratory-Scale Synthesis Protocol (Illustrative Example)
This protocol is a representative example based on common procedures for benzimidazole synthesis. Optimization will be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-phenyl-o-phenylenediamine (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of diamine).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq).
-
Aldehyde Addition: Slowly add a solution of 3-bromobenzaldehyde (1.05 eq) in the same solvent to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to reflux (e.g., ~78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water or an anti-solvent to precipitate the crude product.
-
Purification: Wash the crude solid with a cold solvent. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
Key Scale-up Considerations
-
Heat Management: The condensation reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a cooling jacket and monitor the internal temperature closely. The rate of addition of the aldehyde may need to be controlled to manage the exotherm.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of reagents and throughout the reaction.
-
Product Isolation: Filtration of large quantities of product can be time-consuming. Use appropriate large-scale filtration equipment (e.g., a Nutsche filter).
-
Safety: Both starting materials have associated hazards. N-phenyl-o-phenylenediamine can be toxic and an irritant, while 3-bromobenzaldehyde is an irritant. Always consult the Safety Data Sheets (SDS) before handling these chemicals. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Synthetic Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Potential Side Reactions
Caption: Key reaction pathways and potential side reactions.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole and Its Positional Isomers
A detailed examination of the existing, albeit limited, scientific literature reveals nascent insights into the comparative bioactivity of 2-(3-bromophenyl)-1-phenyl-1H-benzoimidazole and its 2- and 4-bromo isomers. While a comprehensive head-to-head comparison of these specific positional isomers in a single study remains elusive, a survey of research on related brominated benzimidazole derivatives suggests that the position of the bromine atom on the phenyl ring can significantly influence their anticancer, antimicrobial, and anti-inflammatory properties.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities. The introduction of a bromine atom, a halogen, can modulate a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. The precise positioning of this substituent can lead to distinct pharmacological profiles among isomers.
Comparative Bioactivity Overview
Due to the absence of direct comparative studies on the target compounds, this guide synthesizes data from research on structurally analogous compounds to infer potential trends in bioactivity.
Anticancer Activity
Research on various bromophenyl-substituted benzimidazoles indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. The position of the bromine atom is a critical determinant of this activity. For instance, studies on other series of brominated benzimidazole derivatives have shown that the substitution pattern on the phenyl ring dictates the potency and selectivity of the anticancer effects. While specific IC50 values for the 2-, 3-, and 4-bromo isomers of 2-phenyl-1-phenyl-1H-benzoimidazole are not available in a comparative context, the broader literature suggests that such halogenated compounds can induce apoptosis and inhibit cell proliferation in cancer cells.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. The presence and position of a bromo substituent can enhance this activity. Although specific Minimum Inhibitory Concentration (MIC) values for the three target isomers against a uniform panel of microbes are not available, related studies on brominated benzimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The lipophilic character imparted by the bromine atom can facilitate the molecule's penetration through microbial cell membranes.
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The position of the bromo group on the phenyl ring can influence the inhibitory potency and selectivity towards COX-1 and COX-2. While direct comparative data for the target isomers is lacking, the general structure-activity relationship (SAR) of related compounds suggests that the steric and electronic effects of the bromine atom at different positions can lead to variations in anti-inflammatory efficacy.
Data Presentation
As no direct comparative experimental data for the three specific isomers is currently published, a quantitative data table cannot be constructed. Further experimental research is required to generate the necessary data for a direct comparison of IC50 (for anticancer and anti-inflammatory activity) and MIC (for antimicrobial activity) values.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the evaluation of the bioactivity of benzimidazole derivatives. These methodologies would be applicable for a direct comparative study of the 2-, 3-, and 4-bromo isomers.
Synthesis of 2-(Bromophenyl)-1-phenyl-1H-benzoimidazole Isomers
The synthesis of the target compounds would typically involve the condensation of the respective bromobenzaldehyde (2-bromobenzaldehyde, 3-bromobenzaldehyde, or 4-bromobenzaldehyde) with N-phenyl-o-phenylenediamine.
General Synthetic Scheme
Caption: General synthesis of 2-(bromophenyl)-1-phenyl-1H-benzoimidazole isomers.
Detailed Protocol:
-
Step 1: Synthesis of 2-(bromophenyl)-1H-benzoimidazole. A mixture of the appropriate bromobenzaldehyde (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours in the presence of an oxidizing agent such as sodium metabisulfite. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Step 2: N-arylation to form 2-(bromophenyl)-1-phenyl-1H-benzoimidazole. The 2-(bromophenyl)-1H-benzoimidazole (1 mmol) is dissolved in a suitable solvent like dichloromethane. Phenylboronic acid (1.2 mmol), copper(II) acetate (0.2 mmol), and pyridine (2 mmol) are added to the solution. The reaction mixture is stirred at room temperature for 24-48 hours. After the reaction is complete (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.
-
Characterization. The synthesized isomers are characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the isomers against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the 2-, 3-, and 4-bromo isomers (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined for each isomer.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the isomers is determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The bromo isomers are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
The anti-inflammatory potential of the isomers can be assessed by their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes using a colorimetric COX inhibitor screening assay kit.
COX Inhibition Assay Workflow
A Comparative Analysis of 2-(3-Bromophenyl)- and 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Isomers in Biological Systems
For Immediate Release
This guide provides a comparative overview of the biological activities of two isomeric benzimidazole derivatives: 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole and 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole. While direct head-to-head comparative studies are not extensively available in the current literature, this document synthesizes existing data on similar brominated phenyl-benzimidazole compounds to infer potential differences in their biological profiles. The information is intended for researchers, scientists, and professionals in the field of drug development.
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3][4][5][6][7][8] The substitution pattern on the phenyl ring at the 2-position of the benzimidazole core can significantly influence the compound's biological efficacy. This guide focuses on the potential impact of the bromine atom's position (meta vs. para) on the phenyl ring.
Hypothetical Performance Comparison
Due to the absence of direct comparative experimental data for this compound and 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole, the following table presents a hypothetical comparison based on structure-activity relationships observed in related benzimidazole derivatives. It is important to note that these are projected activities and require experimental validation.
| Biological Activity | This compound (Hypothetical) | 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (Hypothetical) | Reference Compound (Example) |
| Anticancer Activity (IC50 in µM) | |||
| MCF-7 (Breast Cancer) | 15 - 25 µM | 10 - 20 µM | Doxorubicin (~1-5 µM) |
| A549 (Lung Cancer) | 20 - 30 µM | 15 - 25 µM | Cisplatin (~5-10 µM) |
| Antifungal Activity (MIC in µg/mL) | |||
| Candida albicans | 32 - 64 µg/mL | 16 - 32 µg/mL | Fluconazole (~0.25-2 µg/mL) |
| Aspergillus niger | 64 - 128 µg/mL | 32 - 64 µg/mL | Amphotericin B (~0.5-2 µg/mL) |
| Antibacterial Activity (MIC in µg/mL) | |||
| Staphylococcus aureus | >128 µg/mL | 64 - 128 µg/mL | Ciprofloxacin (~0.5-2 µg/mL) |
| Escherichia coli | >128 µg/mL | >128 µg/mL | Ciprofloxacin (~0.015-1 µg/mL) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 2-phenyl-1H-benzoimidazole derivatives, adapted from methodologies reported in the literature.
General Synthesis of 2-(Bromophenyl)-1-phenyl-1H-benzoimidazole
This procedure is a general method for the condensation reaction to form the benzimidazole core.
Caption: General synthesis of 2-(bromophenyl)-1-phenyl-1H-benzoimidazole.
Procedure:
-
A solution of the appropriately substituted bromobenzaldehyde (1 mmol) in ethanol (20 mL) is added to a solution of N-phenyl-o-phenylenediamine (1 mmol) in ethanol (20 mL).
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
After a 48-72 hour incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against microbial strains.
Procedure:
-
The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain (bacterial or fungal) is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways
While the exact mechanisms of action for these specific compounds are not yet elucidated, benzimidazole derivatives have been reported to exert their anticancer effects through various signaling pathways. A plausible pathway involves the inhibition of key kinases involved in cell proliferation and survival.
Caption: Potential mechanism of anticancer action for benzimidazole derivatives.
It is hypothesized that these compounds may act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.[9][10] Inhibition of these kinases would disrupt downstream signaling pathways, leading to a decrease in cell proliferation and an induction of apoptosis.
Conclusion
The positional isomerism of the bromine atom on the 2-phenyl ring of 1-phenyl-1H-benzoimidazole is likely to influence the biological activity of the molecule. Based on general structure-activity relationship trends for halogenated aromatic compounds, the 4-bromo isomer might exhibit slightly enhanced biological activity compared to the 3-bromo isomer due to electronic and steric factors that could affect binding to biological targets. However, this remains a hypothesis that requires rigorous experimental verification. Further studies involving direct comparative testing of these two isomers are necessary to definitively elucidate their respective biological profiles and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole by 2D NMR and HRMS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison of orthogonal analytical techniques—2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the unambiguous structural validation of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. This benzimidazole derivative, with its potential applications in medicinal chemistry, necessitates a robust and unequivocal characterization to ensure its identity and purity before proceeding with further studies.[1][2]
The molecular structure of this compound (C₁₉H₁₃BrN₂) presents a unique analytical challenge due to the presence of multiple aromatic rings and a halogen atom.[3] This guide will delve into the causality behind the selection of specific 2D NMR experiments (COSY, HSQC, HMBC) and HRMS to address this challenge, providing a self-validating system for its structural elucidation.
The Imperative of Orthogonal Validation
Relying on a single analytical technique can lead to ambiguous or incorrect structural assignments. By employing both 2D NMR and HRMS, we leverage the strengths of two fundamentally different physical principles. NMR provides detailed information about the connectivity of atoms within the molecule, while HRMS delivers a highly accurate mass measurement, confirming the elemental composition.[4][5] This dual approach provides a comprehensive and trustworthy structural confirmation.
Experimental Design & Rationale
The choice of analytical techniques is dictated by the specific structural features of this compound.
-
2D NMR Spectroscopy : This technique is indispensable for mapping the intricate network of proton and carbon atoms within the molecule's fused ring system and substituted phenyl groups.
-
¹H-¹H COSY (Correlation Spectroscopy) is selected to identify protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within each aromatic ring.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is employed to directly correlate each proton to its attached carbon atom. This provides an unambiguous assignment of carbon signals based on their directly bonded protons.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the molecular puzzle. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the connection of different molecular fragments, such as the phenyl rings to the benzimidazole core.[8]
-
-
High-Resolution Mass Spectrometry (HRMS) : HRMS is chosen for its ability to provide an extremely accurate mass measurement of the parent ion.[5] This precision allows for the determination of the elemental formula, which is a critical piece of evidence for structural confirmation. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), provides an additional layer of confirmation in the mass spectrum.[9]
Experimental Workflow Diagram
Caption: Workflow for the structural validation of this compound.
Detailed Experimental Protocols
2D NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Step-by-Step Acquisition: [10][11][12][13]
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Spectrum:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range of the protons and to ensure sample purity.
-
-
¹³C NMR Spectrum:
-
Acquire a standard 1D ¹³C NMR spectrum to identify the chemical shift range of the carbon atoms.
-
-
¹H-¹H COSY:
-
Set up a standard COSY experiment. The spectral width should encompass all proton signals.
-
-
¹H-¹³C HSQC:
-
Set up a standard HSQC experiment. The spectral width in the F2 dimension (¹H) should cover all proton signals, and the spectral width in the F1 dimension (¹³C) should cover all carbon signals.
-
-
¹H-¹³C HMBC:
-
Set up a standard HMBC experiment. The spectral widths are similar to the HSQC experiment. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
-
HRMS Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.[14]
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Step-by-Step Acquisition:
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.[4]
-
Mass Analysis: Acquire the mass spectrum in full scan mode over an appropriate m/z range.
-
Data Processing: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula, paying close attention to the bromine isotopes.
Data Interpretation and Structural Confirmation
The following tables summarize the expected data and their interpretation for the structural validation of this compound.
Table 1: Summary of Expected 2D NMR Correlations
| NMR Experiment | Observed Correlation | Structural Information Gained |
| ¹H-¹H COSY | Cross-peaks between adjacent protons on the phenyl and benzimidazole rings. | Confirms the proton connectivity within each aromatic ring system. |
| ¹H-¹³C HSQC | Cross-peaks between each proton and its directly attached carbon. | Unambiguously assigns the chemical shifts of protonated carbons. |
| ¹H-¹³C HMBC | Cross-peaks from protons on the phenyl rings to carbons in the benzimidazole core, and vice versa. | Establishes the connectivity between the different ring systems, confirming the overall molecular framework. |
HMBC Correlation Diagram
Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.
Table 2: HRMS Data and Interpretation
| Parameter | Expected Result | Confirmation |
| Elemental Formula | C₁₉H₁₃BrN₂ | - |
| Calculated Monoisotopic Mass | 348.0316 | - |
| Observed m/z | Within 5 ppm of the calculated mass | Confirms the elemental composition. |
| Isotopic Pattern | Characteristic pattern for one bromine atom (¹:¹ ratio for M and M+2) | Confirms the presence of a single bromine atom. |
Comparison with Alternative Techniques
While 2D NMR and HRMS provide a powerful combination for structural validation, it is important to consider other techniques and their respective advantages and limitations.
Table 3: Comparison of Structural Validation Techniques
| Technique | Advantages | Disadvantages | Applicability to this Compound |
| 2D NMR | Provides detailed atomic connectivity in solution.[15] Non-destructive. | Can be less sensitive for certain nuclei. Complex spectra for large molecules.[16] | Excellent: Provides a complete map of the molecular structure in its solution state. |
| HRMS | Highly accurate mass measurement confirms elemental composition.[5] Very sensitive. | Provides no information on atomic connectivity. | Excellent: Orthogonal data that confirms the elemental formula and the presence of bromine. |
| X-ray Crystallography | Provides a definitive 3D structure in the solid state. No size limitations.[17] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution state.[18] | Complementary: Would provide the ultimate confirmation of the 3D structure and packing in the solid state, if a crystal can be grown. |
| FT-IR Spectroscopy | Provides information about functional groups present. | Does not provide detailed connectivity information. | Supportive: Can confirm the presence of C-H, C=N, and C-Br bonds, but is not sufficient for full structural elucidation. |
Conclusion
The structural validation of this compound is robustly achieved through the synergistic application of 2D NMR spectroscopy and High-Resolution Mass Spectrometry. 2D NMR experiments, including COSY, HSQC, and HMBC, provide an intricate and definitive map of the atomic connectivity within the molecule. This is complemented by HRMS, which confirms the elemental composition with high accuracy and verifies the presence of the bromine atom through its characteristic isotopic signature. This dual-pronged, self-validating approach ensures the unequivocal identification of the target compound, a critical step for any further research and development in the fields of medicinal chemistry and materials science. While X-ray crystallography remains a valuable complementary technique for solid-state structural analysis, the combination of 2D NMR and HRMS offers a comprehensive and reliable method for structural elucidation in solution.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. measurlabs.com [measurlabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. ulethbridge.ca [ulethbridge.ca]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 14. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. news-medical.net [news-medical.net]
- 17. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 18. quora.com [quora.com]
Comparative study of halogenated benzimidazole derivatives as kinase inhibitors
A deep dive into the comparative efficacy of halogenated benzimidazole derivatives reveals their potential as potent kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive analysis of their inhibitory activities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
The strategic incorporation of halogen atoms into the benzimidazole scaffold has emerged as a powerful approach to enhance the potency and selectivity of kinase inhibitors. Halogenation, particularly with fluorine, chlorine, and bromine, can significantly influence the binding affinity of these compounds to the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This comparative guide synthesizes available data on the inhibitory effects of different halogenated benzimidazole derivatives against a panel of key oncogenic kinases.
Comparative Inhibitory Activity
The inhibitory potential of halogenated benzimidazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for representative fluoro-, chloro-, and bromo-substituted benzimidazole derivatives against several key kinases implicated in cancer progression.
| Compound ID | Halogen Substituent | Target Kinase | IC50 (µM) |
| Cmpd-1 (6i) | 3-Fluoro | EGFR | 8.15[1][2] |
| HER2 | 9.21[1][2] | ||
| CDK2 | 10.53[1][2] | ||
| mTOR | 7.64[1][2] | ||
| Cmpd-2 (6h) | 4-Fluoro, 3-Nitro | EGFR | 7.92[1][2] |
| HER2 | 8.75[1][2] | ||
| CDK2 | 9.88[1][2] | ||
| AURKC | 11.27[1][2] | ||
| Cmpd-3 (6c) | 3-Bromo | EGFR | - |
| HER2 | - | ||
| (Cytotoxic IC50 against HCT-116) | 7.82[1] | ||
| Cmpd-4 | 5-Chloro | CK1δ | 13.2[3] |
| Cmpd-5 | 5,6-Dichloro | CK1δ | 0.98[3] |
Note: '-' indicates data not available in the cited sources. The cytotoxic IC50 for Cmpd-3 provides an indication of its potent anti-proliferative effects.
The data highlights that the type and position of the halogen substituent significantly impact the inhibitory activity and selectivity of these compounds. For instance, the 3-fluoro substituted compound (Cmpd-1) demonstrates potent inhibition of EGFR, HER2, CDK2, and mTOR kinases.[1][2] The addition of a nitro group alongside a fluoro substituent (Cmpd-2) also results in strong multi-kinase inhibition.[1][2] In the case of CK1δ inhibition, the disubstituted 5,6-dichloro derivative (Cmpd-5) is significantly more potent than the monosubstituted 5-chloro derivative (Cmpd-4), indicating a clear structure-activity relationship.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted to the desired concentrations.
-
Kinase Reaction Setup: The kinase, a suitable substrate peptide, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubation with Inhibitor: The kinase and the test compound are pre-incubated in a 96-well plate for approximately 10 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The kinase reaction is initiated by adding the substrate/ATP mixture to the wells. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection: After the reaction, a reagent to stop the kinase reaction and deplete the remaining ATP is added, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Cell-Based Kinase Activity Assay
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context.
-
Cell Culture and Treatment: Cancer cell lines overexpressing the target kinase are cultured in appropriate media. Cells are then treated with various concentrations of the halogenated benzimidazole derivative or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Quantification of Phosphorylation: The level of phosphorylation of a specific downstream substrate of the target kinase is quantified. This is often done using an ELISA-based method with a phospho-specific antibody.[5]
-
Data Analysis: The inhibition of kinase activity is determined by the reduction in the phosphorylation of its substrate. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Understanding the cellular pathways targeted by these inhibitors is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Caption: CDK2 in cell cycle progression and its inhibition.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: General workflow for evaluating kinase inhibitors.
References
Correlation of In Vitro and In Vivo Efficacy for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of benzimidazole derivatives, with a focus on compounds structurally related to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole. Due to the limited availability of public data on the specific named compound, this document leverages experimental findings from closely related analogues to provide a representative overview of the potential anticancer properties of this class of molecules.
In Vitro Efficacy of 2-Aryl-1H-Benzimidazole Analogs
The in vitro cytotoxic activity of several 2-(halophenyl)-1H-benzimidazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-1H-benzimidazole-4,7-dione N-oxide | Not Specified | Potent anti-proliferative agent | [1] |
| 2-(4-chlorophenyl)-1H-benzimidazole | Not Specified | Good anticancer activity | [1] |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl) acetamide | HepG2, HUVEC | Most potent effect | [1] |
Note: The data presented is for structurally similar compounds and not for this compound. The efficacy can vary significantly with minor structural modifications.
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
The cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Efficacy of a Representative Benzimidazole Derivative
While specific in vivo data for this compound is unavailable, this section presents a representative study on a benzimidazole derivative to illustrate the typical experimental design and outcomes. The following data is for the compound 2-(4-pyridyl)-1H-benzimidazole in a HT29 colon mouse tumor xenograft model.
| Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HT29 Colon Mouse Tumor Xenograft | 2-(4-pyridyl)-1H-benzimidazole | 30 and 100 (mg/kg)/day for 28 days (oral) | Significant impediment of the ERK pathway | [2] |
Note: This data is for a structurally different benzimidazole and serves as an illustrative example of in vivo evaluation.
Experimental Protocols: In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are typically used for xenograft studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., HT-29) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: The study continues for a specified period, and the tumor volumes are recorded. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess any potential toxicity of the compound.
Visualizations
Signaling Pathway
Caption: Potential mechanism of action for benzimidazole derivatives in cancer.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo efficacy testing using a xenograft model.
References
Structure-Activity Relationship of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole analogs, focusing on their potential as anticancer and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to facilitate further research and development in this promising area.
Anticancer Activity: A Comparative Analysis
Several studies have explored the cytotoxic effects of 1,2-disubstituted benzimidazole derivatives against various cancer cell lines. The substitution pattern on both the 2-phenyl ring and the 1-phenyl ring plays a crucial role in determining the anticancer potency.
A study on 1,2-disubstituted benzimidazoles revealed that the presence of a 3-pyridinyl moiety at the C-2 position and electron-donating groups (CH₃, OCH₃) or a 1,3-dioxolyl group on the N-1 phenyl ring are key for enhanced cytotoxicity.[1] For instance, compounds 6j , 6k , 6l , and 6n from this study demonstrated potent activities against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values ranging from 2.55 to 4.50 µM.[1] Notably, compound 6k (IC₅₀ = 3.22 µM against A549) showed comparable potency to the standard drug 5-fluorouracil (5-FU) (IC₅₀ = 3.77 µM).[1]
Another investigation into 2-phenylbenzimidazoles highlighted that introducing substituents at the C-5 and C-6 positions of the benzimidazole core, along with modifications at the C-2 phenyl ring, could significantly enhance anticancer activity.[2]
The following table summarizes the in vitro cytotoxic activity of selected 1,2-disubstituted benzimidazole analogs against various human cancer cell lines.
| Compound ID | R (N-1 substituent) | R' (C-2 substituent) | Cell Line | IC₅₀ (µM)[1][3] |
| 6a | Phenyl | Phenyl | A549 | 56.26 ± 4.04 |
| HeLa | 61.72 ± 2.55 | |||
| MCF-7 | 87.71 ± 0.48 | |||
| 6j | Phenyl | 3-Pyridinyl | A549 | 7.58 ± 0.08 |
| HeLa | 67.31 ± 1.28 | |||
| MCF-7 | 4.20 ± 0.45 | |||
| 6k | 4-CH₃-Phenyl | 3-Pyridinyl | A549 | 3.22 ± 0.09 |
| HeLa | 59.46 ± 2.01 | |||
| MCF-7 | 4.50 ± 0.07 | |||
| 6l | 4-OCH₃-Phenyl | 3-Pyridinyl | A549 | 10.63 ± 0.39 |
| HeLa | 67.07 ± 1.28 | |||
| MCF-7 | 3.61 ± 0.27 | |||
| 5-FU | - | - | A549 | 3.77 |
| MCF-7 | 6.08 |
Antimicrobial Activity: A Comparative Analysis
Benzimidazole derivatives are also known for their broad-spectrum antimicrobial properties. The structural modifications that enhance anticancer activity can also influence their effectiveness against bacterial and fungal pathogens.
A study on novel benzimidazole-thiazinone derivatives reported moderate antimicrobial activity.[4] For instance, compound CS4 exhibited potent inhibition against Pseudomonas aeruginosa and Escherichia coli with MIC values of 256 and 512 μg/mL, respectively.[4] Another study on newly synthesized benzimidazole derivatives showed that compounds with benzonaptho and tolyl substitutions were active, with MIC values ranging from 10-20 µg/mL against certain bacterial strains.[5]
The following table summarizes the in vitro antimicrobial activity of selected benzimidazole derivatives.
| Compound ID | R (Substitution) | Microorganism | MIC (µg/mL)[4][5] |
| CS4 | Fused tricyclic benzimidazole–thiazinone | Pseudomonas aeruginosa | 256 |
| Escherichia coli | 512 | ||
| 1e | Benzonaptho substituted | Gram-positive bacteria | 10-20 |
| 1g | Tolyl substituted | Gram-positive bacteria | 10-20 |
| 1h | Tolyl substituted | Gram-positive bacteria | 10-20 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.[6][7]
1. Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
4. Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflows described above.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
References
- 1. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. apec.org [apec.org]
Assessing the Off-Target Effects of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole in Cellular Models: A Comparative Guide
Introduction
Given this context, this guide provides a framework for assessing the potential off-target effects of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, using established EGFR tyrosine kinase inhibitors (TKIs) as a comparative benchmark. This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive evaluation of the compound's selectivity and potential for off-target liabilities. The experimental protocols and comparative data herein serve as a template for the rigorous preclinical safety assessment of this and other novel chemical entities.
Comparative Analysis of EGFR Inhibitors
To contextualize the potential off-target profile of this compound, we compare it against three generations of clinically approved EGFR inhibitors. These alternatives provide a landscape of selectivity and known off-target effects associated with targeting the EGFR kinase domain.
-
First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of EGFR.[3]
-
Second-Generation (Irreversible): Afatinib irreversibly binds to EGFR and other ErbB family members.[4]
-
Third-Generation (Irreversible): Osimertinib is designed to irreversibly inhibit EGFR, with a high potency for the T790M resistance mutation while sparing wild-type (WT) EGFR.[5]
Data Presentation
The following tables summarize the on-target potency and key off-target kinase activities for these representative EGFR inhibitors. The data is compiled from various kinase profiling studies and is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%) or as a percentage of inhibition at a 1µM concentration.
Table 1: On-Target Potency of Selected EGFR Tyrosine Kinase Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | EGFR (WT) | Data not available | Putative EGFR inhibitor based on scaffold. |
| Gefitinib | EGFR (WT) | 26 - 57 | Potent inhibitor of wild-type EGFR.[6] |
| EGFR (L858R) | ~5 | Higher potency against activating mutations. | |
| EGFR (Exon 19 del) | ~5 | Higher potency against activating mutations. | |
| Erlotinib | EGFR (WT) | 2 | Potent inhibitor of wild-type EGFR. |
| EGFR (L858R) | ~1 | Higher potency against activating mutations. | |
| EGFR (Exon 19 del) | ~1 | Higher potency against activating mutations. | |
| Afatinib | EGFR (WT) | 31 | Potent inhibitor of wild-type EGFR.[7] |
| EGFR (L858R) | 0.2 | High potency against activating mutations.[7] | |
| EGFR (Exon 19 del) | 0.2 | High potency against activating mutations.[7] | |
| HER2 | 14 | Also inhibits other ErbB family members.[7] | |
| Osimertinib | EGFR (L858R/T790M) | <1 | High potency against resistance mutations. |
| EGFR (Exon 19 del/T790M) | <1 | High potency against resistance mutations. | |
| EGFR (WT) | ~50 | Less potent against wild-type EGFR, improving selectivity. |
Table 2: Comparative Off-Target Kinase Profile of Selected EGFR Inhibitors
| Compound | Off-Target Kinase | % Inhibition @ 1µM | IC50 (nM) | Potential Clinical Implication |
| This compound | Various | Data not available | Data not available | Unknown |
| Gefitinib | Numerous | >90% for several kinases | - | Off-target effects contribute to toxicity profile.[8] |
| Erlotinib | JAK2 (V617F) | - | Potent | Potential for use in myeloproliferative disorders.[9] |
| STK10, SLK | - | - | May contribute to skin-related adverse events.[10] | |
| ARG, MAP3K1, ILK, Ripk2 | - | High Affinity | Identified as a multi-kinase inhibitor in some contexts.[11] | |
| Afatinib | ErbB family (HER2, HER4) | - | Potent | Broader activity, may contribute to both efficacy and toxicity.[7] |
| Osimertinib | JAK3, LCK, SRC, etc. | - | - | Computationally predicted to have multiple off-targets.[12] |
| BLK | >90% | - | High inhibition observed in kinome screens. |
Experimental Protocols
To assess the off-target effects of this compound, a tiered approach involving biochemical and cellular assays is recommended.
In Vitro Kinase Profiling
This is a primary screen to determine the selectivity of a compound against a broad panel of purified kinases.
Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.
Methodology:
-
Kinase Panel: A comprehensive panel of purified human kinases (e.g., >400 kinases) is used.
-
Assay Platform: A common method is a luminescence-based kinase assay, such as ADP-Glo™. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
In a multi-well plate, each kinase is incubated with its specific substrate and the appropriate kinase buffer.
-
The test compound is added to the wells. Controls include a vehicle (e.g., DMSO) for 100% kinase activity and a no-kinase control for background.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 1-2 hours.
-
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated relative to the vehicle control. IC50 values are determined for significantly inhibited kinases.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify direct target engagement in a cellular environment.
Objective: To confirm that this compound binds to its intended target (and potential off-targets) in intact cells.
Methodology:
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14][15]
-
Procedure:
-
Culture cells of interest and treat them with the test compound or vehicle control for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Phosphoproteomic and Western Blot Analysis of Signaling Pathways
These assays assess the functional consequences of on-target and off-target inhibition within cellular signaling networks.
Objective: To determine how this compound affects the phosphorylation status of downstream effectors of its primary and potential off-targets.
Methodology:
-
Cell Treatment: Treat relevant cell lines with a dose range of the test compound.
-
Western Blotting:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Incubate with secondary antibodies and detect the signal.
-
-
Phosphoproteomics (Advanced Method):
-
Data Analysis: Changes in the phosphorylation levels of key proteins indicate which signaling pathways are modulated by the compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a general workflow for assessing off-target effects.
Caption: The EGFR signaling pathway and its major downstream cascades.
Caption: A generalized workflow for assessing off-target effects of kinase inhibitors.
References
- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib [e-crt.org]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. scispace.com [scispace.com]
- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Benchmarking the Therapeutic Index of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Against Standard Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the novel compound 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole against two standard-of-care chemotherapy agents, Doxorubicin and Cisplatin. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the window between its effective and toxic doses. A higher TI indicates a wider margin of safety.
Due to the limited availability of published data for this compound, this guide presents a hypothetical, yet plausible, data set to illustrate the benchmarking process. The experimental protocols provided are standardized methodologies for determining the necessary values for TI calculation.
Understanding the Therapeutic Index
The therapeutic index is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).[1][2][3] In a preclinical oncology context, this is often adapted to the ratio of the median lethal dose (LD50) or maximum tolerated dose (MTD) to the half-maximal inhibitory concentration (IC50) against cancer cells.[4]
A narrow therapeutic index suggests that the doses at which a drug is effective are close to the doses at which it is toxic, requiring careful patient monitoring.[5] Conversely, a wide therapeutic index implies a greater separation between the effective and toxic doses, suggesting a better safety profile.[1][6]
Caption: Logical relationship for Therapeutic Index calculation.
Comparative Data Overview
The following tables summarize the hypothetical in vitro cytotoxicity (IC50) and in vivo toxicity (LD50) data for this compound in comparison to Doxorubicin and Cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound | 5.2 (Illustrative) | 7.8 (Illustrative) | 6.5 (Illustrative) |
| Doxorubicin | 0.5 - 2.0 | 0.4 - 1.5 | 0.2 - 1.0 |
| Cisplatin | 5.0 - 20.0[7] | 7.5 - 30.0[8] | 2.0 - 15.0[7] |
Note: IC50 values for standard drugs are presented as ranges due to significant variability across studies and experimental conditions.[7][9]
Table 2: In Vivo Acute Toxicity in Murine Model (Balb/c Mice)
| Compound | LD50 (mg/kg, IV) | MTD (mg/kg, IV) |
| This compound | 150 (Illustrative) | 100 (Illustrative) |
| Doxorubicin | 17 - 32[10][11] | ~10-12 |
| Cisplatin | 10 - 14 | ~6-8 |
Table 3: Calculated Therapeutic Index (Illustrative)
| Compound | Therapeutic Index (LD50 / Average IC50) |
| This compound | ~23.1 |
| Doxorubicin | ~17.3 |
| Cisplatin | ~1.1 |
Note: The average IC50 is calculated from the values in Table 1 for illustrative purposes. A higher TI suggests a more favorable safety profile.
Hypothesized Mechanism of Action
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.[12][13][14][15] For the purpose of this guide, we hypothesize that this compound functions as a kinase inhibitor, targeting a key signaling pathway involved in cell proliferation and survival.
Caption: Hypothesized signaling pathway inhibition.
Experimental Protocols
Accurate determination of the therapeutic index relies on robust and reproducible experimental protocols. The following sections detail the methodologies for obtaining the IC50 and LD50/MTD values.
In Vitro Cytotoxicity: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and standard drugs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium in the wells with medium containing the different compound concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[18]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[18][19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. The IC50 is the concentration that causes a 50% reduction in cell viability, determined using non-linear regression analysis.[20]
Caption: Experimental workflow for IC50 determination via MTT assay.
In Vivo Toxicity: LD50 and MTD Determination
In vivo studies are essential for assessing the systemic toxicity of a compound. These are typically performed in rodent models, such as Balb/c mice.[21][22]
Materials:
-
Healthy, age-matched Balb/c mice
-
Test compound and standard drugs formulated for intravenous (IV) injection
-
Appropriate vehicles and dosing equipment
Procedure for LD50 Determination:
-
Dose Ranging: Conduct a preliminary dose-ranging study to identify a range of doses that cause mortality.
-
Group Allocation: Randomly assign mice to several groups, including a vehicle control group and at least 3-4 dose groups of the test compound.
-
Administration: Administer a single IV bolus of the assigned dose to each mouse.
-
Observation: Monitor the animals for a period of 14 days for signs of toxicity and mortality. Record all observations, including changes in weight, behavior, and appearance.
-
LD50 Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as the Probit analysis.[4][23]
Procedure for MTD Determination:
-
Dose Escalation: Administer escalating doses of the compound to different cohorts of mice.[24][25]
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, such as significant weight loss (e.g., >15-20%), severe behavioral changes, or other adverse effects.[26]
-
MTD Identification: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.[24][27]
Conclusion
This guide outlines a framework for benchmarking the therapeutic index of this compound against standard anticancer drugs. Based on the illustrative data, this novel benzimidazole derivative demonstrates a potentially superior therapeutic index compared to Doxorubicin and Cisplatin, suggesting a wider safety margin. However, it is imperative to generate robust experimental data for this compound through the detailed protocols provided herein to validate this preliminary assessment. Further non-clinical safety studies and pharmacokinetic/pharmacodynamic modeling will be crucial in advancing its development as a potential therapeutic agent.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. buzzrx.com [buzzrx.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Xenograft Models - Altogen Labs [altogenlabs.com]
- 23. chemsafetypro.com [chemsafetypro.com]
- 24. pacificbiolabs.com [pacificbiolabs.com]
- 25. faieafrikanart.com [faieafrikanart.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. toolbox.eupati.eu [toolbox.eupati.eu]
Unlocking Potential: A Comparative Guide to the Computational Docking of Benzimidazole Derivatives in Target Proteins
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the computational docking performance of various benzimidazole derivatives against key protein targets implicated in diseases such as cancer and bacterial infections. This analysis, supported by experimental data from peer-reviewed studies, aims to elucidate the structural features influencing binding affinity and inform the rational design of novel therapeutic agents.
Benzimidazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This allows its derivatives to interact with a wide range of biological targets. Computational docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide synthesizes findings from multiple studies to compare the docking characteristics of different benzimidazole-based compounds.
Comparative Docking Performance of Benzimidazole Derivatives
The following tables summarize the quantitative docking data for various benzimidazole derivatives against several important protein targets. The binding affinity, typically represented by a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
Table 1: Docking Performance Against Epidermal Growth Factor Receptor (EGFR)
Epidermal Growth factor receptor (EGFR) is a key target in cancer therapy. The following data compares the binding affinities of different benzimidazole derivatives to both wild-type (wt) and mutant EGFR.
| Compound ID | Substituent(s) | Target | Docking Score (kcal/mol) | Reference |
| 1c | Keto-benzimidazole with sulfonyl | EGFR T790M | -8.4 | [1] |
| 7d | Keto-benzimidazole with sulfonyl | EGFR T790M | -8.3 | [1] |
| 7c | Keto-benzimidazole with sulfonyl | EGFRwt | -8.1 | [1] |
| 11c | Keto-benzimidazole with sulfonyl | EGFRwt | -7.8 | [1] |
| 12b | Thiadiazole ring | EGFR Tyrosine Kinase | Not specified, but showed 2 H-bonds with LYS721 & THR830 | [2] |
Keto-benzimidazoles with sulfonyl substituents demonstrated high binding affinities for both wild-type and T790M mutant EGFR.[1] The presence of these functional groups appears to contribute favorably to the binding energy.
Table 2: Docking Performance Against Microbial DNA Gyrase and Topoisomerase
DNA gyrase and topoisomerase are essential enzymes for bacterial DNA replication, making them attractive targets for antibacterial drug development.
| Compound Class | Target Protein | PDB ID | Docking Score Range (kcal/mol) | Reference |
| Benzimidazole-Triazole Derivatives | DNA Gyrase | 6RKS | Surpassed standard drugs | [3] |
| Benzimidazole-Triazole Derivatives | Human Topoisomerase II | 1ZXM | Surpassed standard drugs | [3] |
| Benzimidazole Derivatives | Topoisomerase II | 1JIJ | Not specified, but identified as a key target | [4] |
| Benzimidazole Derivatives | DNA Gyrase | 1KZN | Not specified, but identified as a key target | [4] |
| Benzimidazole-1,2,3-triazole hybrid (12ng) | Topoisomerase I | Not specified | -9.50 | [5] |
Benzimidazole and its hybrid derivatives show significant potential as inhibitors of bacterial DNA gyrase and topoisomerase, with some compounds exhibiting binding energies superior to standard reference drugs like ciprofloxacin and etoposide.[3]
Table 3: Docking Performance Against Other Key Protein Targets
Benzimidazole derivatives have been investigated against a variety of other targets implicated in different diseases.
| Compound ID/Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| BI-02 (2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole) | Beta-Tubulin | 1SA0 | -8.50 | 2 H-bonds with THR A:340, TYR A:312 | [6] |
| 5f (Benzimidazole-Thiadiazole Hybrid) | 14-α demethylase (CYP51) | Not specified | -10.928 | H-bond with Met508 | [7] |
| 7 (Substituted Benzimidazole) | M. tuberculosis KasA | 6P9K | -7.368 | H-bonds with nitrogen of p-amino phenyl ring and benzimidazole moiety | [8] |
| 8 (Substituted Benzimidazole) | M. tuberculosis KasA | 6P9K | -7.173 | H-bond with carbonyl of Glu 199 | [8] |
| Benzimidazole Analogues | Dihydropteroate Synthase (DHPS) | 1AD4 | -7.1 to -7.9 | Interactions with Asn11, Arg52, Asp84, etc. | [9] |
The versatility of the benzimidazole scaffold is evident from its ability to interact strongly with a diverse range of protein targets, including enzymes crucial for microbial survival and cancer progression.[6][7][9]
Experimental Protocols
The methodologies cited in the reviewed studies provide a framework for conducting computational docking studies of benzimidazole derivatives. A generalized workflow is outlined below.
Molecular Docking Workflow
A typical computational docking experiment involves the following key steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding polar hydrogens, and assigning charges.[1]
-
Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[6]
-
Docking Simulation: A docking program, such as AutoDock Vina or Schrodinger's Glide, is used to predict the binding poses of the ligands within the protein's active site.[1][3] The program calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[1]
Signaling Pathways
The target proteins discussed are often key components of larger signaling pathways that regulate cellular processes. For example, EGFR is a critical receptor tyrosine kinase in pathways that control cell growth and proliferation.
Conclusion
The computational docking studies reviewed here consistently demonstrate the potential of benzimidazole derivatives as potent inhibitors of various therapeutic targets. The binding affinities and interaction patterns are significantly influenced by the nature and position of substituents on the benzimidazole core. Keto- and amino-benzimidazoles, particularly those with sulfonyl groups, show promise as EGFR inhibitors.[1] Furthermore, hybridization of the benzimidazole scaffold with other heterocyclic rings like triazole and thiadiazole can lead to compounds with potent antimicrobial and anticancer activities.[3][5][7] The data presented in this guide can serve as a valuable resource for the structure-based design and optimization of novel benzimidazole-based therapeutic agents. Further in vitro and in vivo validation is necessary to translate these in silico findings into clinical applications.
References
- 1. ukm.my [ukm.my]
- 2. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, adherence to strict disposal protocols is essential. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, focusing on immediate safety measures and logistical planning.
Hazard Profile and Safety Recommendations
Key Precautionary Measures:
-
Avoid release to the environment[1].
-
Wear protective gloves, clothing, eye, and face protection.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust or fumes.
Quantitative Data Summary for Chemical Waste Disposal
Due to the absence of specific quantitative data for this compound, the following table provides a general framework for the types of information pertinent to its disposal, based on common laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Container Labeling | Clearly label with "Hazardous Waste," the chemical name, and associated hazards. | General Laboratory Practice |
| Container Fill Capacity | Do not exceed 90% of the container volume. | General Laboratory Practice |
| Satellite Accumulation Time Limit | Store waste in the laboratory for no more than the institutionally approved time limit. | Institutional EHS Policy |
| Full Container Removal | Arrange for pickup within 3 days of the container becoming full. | Institutional EHS Policy |
Disposal Protocol Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow outlines the critical steps from waste generation to final disposal.
References
Personal protective equipment for handling 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS No. 760212-40-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use all specified PPE to prevent exposure.
| Body Part | Protection Type | Specifications and Remarks |
| Hands | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Protective clothing | A standard laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should also be worn. |
| Eyes | Safety glasses with side shields or goggles | Eye protection is mandatory to prevent contact with dust or splashes. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid the inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Handling and Disposal Workflow
Proper handling and disposal are critical to laboratory safety and environmental protection. The following workflow diagram outlines the necessary steps from preparation to final disposal of this compound.
Procedural Guidance
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Avoid the formation of dust when handling the solid material.[1][2][3]
-
Prevent contact with skin and eyes by wearing suitable protective clothing, chemical-impermeable gloves, and eye protection.[1][2][3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store the compound in a tightly closed container.[3]
-
Keep the container in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials and sources of ignition.[1][2]
Disposal:
-
Collect waste material and arrange for disposal in accordance with all applicable local, state, and federal regulations.[1][2][3]
-
Keep the chemical in suitable, closed containers for disposal.[1][2]
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1][2]
-
Adhered or collected material should be promptly disposed of.[1][2]
This information is intended to be a guide and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) and institutional safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
